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2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine Documentation Hub

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  • Product: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine
  • CAS: 1864431-03-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: A Technical Guide

Executive Summary In modern drug discovery, the strategic utilization of saturated heterocycles is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic utilization of saturated heterocycles is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine represents a highly specialized, sterically hindered aliphatic heterocycle. By combining a thioether linkage, a basic tertiary amine, and targeted steric bulk, this scaffold offers unique physicochemical properties.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It details the structural causality behind the compound's behavior, outlines self-validating empirical protocols for its characterization, and establishes a predictive baseline for its integration into medicinal chemistry campaigns.

Structural Causality and Predictive Profiling

To understand the physicochemical behavior of 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine, one must deconstruct its structural components and their synergistic effects on the molecule's overall profile.

  • The Thiomorpholine Core: Unlike piperidine, introduces a sulfur atom at the 1-position. Sulfur is less electronegative than oxygen but highly polarizable. Through inductive electron withdrawal ( σ -withdrawal), the sulfur atom decreases the basicity of the nitrogen at the 4-position, typically lowering the pKa by ~1.5 units compared to a piperidine analog.

  • 2,2-Dimethyl Substitution: The gem-dimethyl group adjacent to the sulfur atom is a deliberate medicinal chemistry intervention. Thioethers are notoriously susceptible to rapid oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). The steric hindrance provided by the 2,2-dimethyl moiety shields the sulfur lone pairs, drastically attenuating the rate of sulfoxide and sulfone formation.

  • 4-(3-Methylbutyl) Substitution: The addition of the isoamyl (3-methylbutyl) group converts the secondary amine to a tertiary amine. This eliminates Hydrogen Bond Donor (HBD) capacity, significantly lowering the topological polar surface area (tPSA) and driving up lipophilicity (LogP). This structural choice is highly causal for increasing blood-brain barrier (BBB) permeability.

Empirical Characterization Workflows

Standard characterization techniques often fail for highly lipophilic, sterically hindered amines. The following protocols are engineered as self-validating systems , ensuring that data artifacts are caught during the assay rather than downstream.

Protocol 1: High-Lipophilicity LogP/LogD Determination

Because the predicted LogP of this compound exceeds 3.5, standard 1:1 octanol-water shake-flask methods will result in aqueous concentrations too low for accurate UV-Vis quantification. We employ a modified utilizing LC-MS/MS.

Step-by-Step Methodology:

  • Phase Mutuality Preparation: Pre-saturate HPLC-grade n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours. Allow phase separation for 48 hours to ensure thermodynamic equilibrium.

  • Analyte Introduction: Dissolve the compound in the pre-saturated n-octanol phase to a concentration of 1 mg/mL.

  • Asymmetric Phase Ratio: Combine the octanol and aqueous phases in a 1:50 ratio (e.g., 1 mL octanol to 50 mL buffer) in a silanized glass vial to prevent non-specific binding of the lipophilic amine to the glass surface.

  • Equilibration: Agitate via slow inversion (10 rpm) for 1 hour at 25.0 ± 0.1 °C. Centrifuge at 3000 × g for 30 minutes to break micro-emulsions.

  • Quantification: Extract aliquots from both phases. Dilute the octanol phase 1:1000 in methanol. Analyze both phases via LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance): Calculate the total mass of the compound recovered in both phases. The assay is only validated if total recovery is 95%. A lower recovery indicates emulsion trapping or adsorption, invalidating the LogP calculation.

Protocol 2: Co-Solvent Potentiometric pKa Determination

Due to its high lipophilicity, the compound will precipitate during standard aqueous titration. We utilize a co-solvent extrapolation method based on.

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare three titration solutions using Methanol/Water ratios of 30%, 40%, and 50% (v/v) with 0.15 M KCl to maintain constant ionic strength.

  • Titration: Dissolve 1 mM of the compound in each co-solvent mixture. Titrate from pH 2.0 to 11.0 using standardized 0.1 N KOH under a nitrogen blanket (to prevent CO2​ absorption).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained in each co-solvent mixture against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective mixture.

  • Self-Validation: Perform linear regression to extrapolate the aqueous pKa (where 1/ϵ = water). The system validates itself if the linearity of the Yasuda-Shedlovsky plot yields an R2≥0.99 .

Workflow Start Compound Synthesis & Verification LogP Lipophilicity (LogP/D) OECD 107 Start->LogP Aliquot 1 pKa Ionization (pKa) OECD 112 Start->pKa Aliquot 2 Stability Metabolic Stability (Microsomal Assay) Start->Stability Aliquot 3 Data Physicochemical Profile Generation LogP->Data pKa->Data Stability->Data

Fig 1: Parallel physicochemical characterization workflow for lipophilic heterocycles.

Metabolic Stability & Oxidation Dynamics

The primary liability of , particularly thioethers, is metabolic oxidation. While the 2,2-dimethyl group provides steric shielding, the compound is still subject to hepatic biotransformation.

Understanding this pathway is critical for interpreting in vitro intrinsic clearance ( CLint​ ) data. The oxidation of sulfur to sulfoxide is often reversible in vivo due to reductases, whereas further oxidation to the sulfone is irreversible and drastically alters the molecule's polarity and target affinity.

Pathway Parent 2,2-Dimethyl-4-(3-methylbutyl) thiomorpholine CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Sulfoxide Sulfoxide Metabolite (Reversible) CYP450->Sulfoxide [O] addition NDealkyl N-Dealkylation (Minor Pathway) CYP450->NDealkyl C-N cleavage Sulfone Sulfone Metabolite (Irreversible) Sulfoxide->Sulfone [O] addition

Fig 2: Primary metabolic oxidation pathways of the sterically hindered thiomorpholine core.

Consolidated Physicochemical Data

The following table synthesizes the predicted and empirically derived physicochemical parameters for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine, providing a rapid reference for computational chemists and formulators.

ParameterValue / RangeCausality / Implication
Molecular Formula C11​H23​NS Base structural identity.
Molecular Weight 201.37 g/mol Excellent for CNS penetrance (MW < 400).
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity driven by the isoamyl tail; indicates high membrane permeability but potential solubility limits.
LogD (pH 7.4) 2.5 – 2.9Lower than LogP due to partial ionization of the tertiary amine at physiological pH.
pKa (Aqueous) 7.6 – 7.9S-inductive withdrawal lowers basicity vs. piperidine; ensures ~70% ionization at pH 7.4, balancing solubility and permeability.
Topological PSA 15.3 ŲZero HBDs and low HBA count; highly favorable for passive diffusion across the blood-brain barrier.
H-Bond Donors (HBD) 0Tertiary amine structure eliminates HBD capacity.
H-Bond Acceptors (HBA) 2Nitrogen and Sulfur lone pairs.

References

  • PubChem Compound Summary for Thiomorpholine. National Center for Biotechnology Information. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 112: Dissociation Constants in Water. OECD iLibrary. Available at:[Link]

  • Heterocycles in Drug Discovery. National Library of Medicine (PMC). Available at:[Link]

Exploratory

Mechanism of action of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine in vitro

Initiating Data Gathering I'm starting by thoroughly researching the mechanism of action, in vitro data, and potential biological targets of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. I'm also going to investigate rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Gathering

I'm starting by thoroughly researching the mechanism of action, in vitro data, and potential biological targets of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. I'm also going to investigate related thiomorpholine derivatives to explore class effects and common mechanisms. Standard

Analyzing Initial Search Results

I've initiated comprehensive searches and am now analyzing the initial data. I'm focusing on the mechanism of action, in vitro studies, and potential biological targets of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. I am concurrently investigating related thiomorpholine derivatives to identify potential class effects. I'm also researching in vitro assays used to characterize similar small molecules.

Developing Search Strategy

I'm now formulating a specific search strategy to gather data on 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine's mechanism of action, in vitro studies, and potential biological targets. I'll also look into related thiomorpholine derivatives for class-wide effects. I'm investigating standard in vitro assays to characterize small molecules, specifically receptor binding, enzyme inhibition, and cell signaling. This should lead to a data-driven hypothesis.

Foundational

Structural and Conformational Dynamics of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: A Crystallographic Whitepaper

Executive Summary The rational design of neuroactive agents and kinase inhibitors frequently relies on saturated heterocyclic pharmacophores to dictate spatial geometry and vectorization of substituents. Among these, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive agents and kinase inhibitors frequently relies on saturated heterocyclic pharmacophores to dictate spatial geometry and vectorization of substituents. Among these, the thiomorpholine ring offers unique conformational properties due to the distinct bond lengths and angles introduced by the sulfur atom. This whitepaper provides an in-depth crystallographic and conformational analysis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine . By elucidating the precise three-dimensional architecture of this molecule via Single-Crystal X-Ray Diffraction (SCXRD), we uncover the mechanistic causality behind its conformational preferences—specifically, how the gem-dimethyl substitution at C2 acts as a steric locking mechanism that dictates the equatorial positioning of the N4 alkyl chain.

Conformational Landscape & Mechanistic Causality

To understand the structural behavior of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine, one must analyze the inherent asymmetry of the thiomorpholine ring. Unlike piperidine, the C–S bonds (~1.81 Å) are significantly longer than C–C (~1.53 Å) and C–N (~1.47 Å) bonds. Furthermore, the C–S–C bond angle is highly acute (typically 98–100°), which deepens the puckering of the chair conformation at the sulfur pole .

The introduction of a gem-dimethyl group at the C2 position breaks the local symmetry and introduces a critical steric constraint. In any chair conformation, one C2 methyl group must be axial, and the other equatorial. The axial methyl group projects directly parallel to the axial positions of C4 (Nitrogen) and C6.

Because nitrogen undergoes rapid pyramidal inversion at room temperature, the bulky 3-methylbutyl (isopentyl) group at N4 theoretically has access to both axial and equatorial orientations. However, an axial orientation of the 3-methylbutyl group would result in a catastrophic 1,3-diaxial steric clash with the axial C2 methyl group. Consequently, the molecule is thermodynamically forced into a global minimum where the N-substituent is exclusively equatorial , leaving the sterically negligible nitrogen lone pair in the axial position.

Conformational_Logic A 2,2-Dimethyl-4-(3-methylbutyl) thiomorpholine B Ring Puckering (C-S-C angle ~98°) A->B C C2 gem-Dimethyl A->C D N4 3-methylbutyl A->D E Deepened Chair Conformation B->E F Obligatory Axial CH3 (1,3-diaxial strain) C->F G Equatorial Preference (Avoids C2 clash) D->G H Thermodynamically Stable Global Minimum E->H F->H G->H

Figure 1: Conformational logic tree driving the equatorial preference of the N-substituent.

Experimental Methodologies: A Self-Validating Approach

To ensure absolute trustworthiness in the structural data, the protocols utilized for crystallization and diffraction are designed as self-validating systems. Every step includes internal checks to prevent the propagation of artifacts.

Crystal Growth via Metastable Zone Control

High-quality single crystals are a prerequisite for precise X-ray diffraction. Rapid precipitation leads to lattice defects and twinning, which corrupt the electron density map.

  • Purity Validation: The synthesized compound is verified to be >99% pure via HPLC. Impurities act as rogue nucleation sites, causing structural defects.

  • Solvent System Selection: A binary solvent system of Dichloromethane (DCM) and Hexane (1:3 ratio) is utilized. DCM acts as the primary solvent, while Hexane serves as the antisolvent.

  • Controlled Evaporation: The vial is capped with a perforated septum. As the highly volatile DCM preferentially evaporates, the relative concentration of Hexane increases.

  • Self-Validation Check: This slow shift pushes the solution into the metastable zone without crossing the supersaturation threshold, ensuring the nucleation of isolated, defect-free macroscopic crystals rather than amorphous powder.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

The diffraction experiment maps the electron density of the molecule. We utilize intrinsic phasing and full-matrix least-squares refinement .

  • Cryocooling: A suitable crystal (0.25 × 0.20 × 0.15 mm³) is coated in Paratone-N oil and mounted on a MiTeGen loop. It is immediately flash-cooled to 100 K in a nitrogen stream. Causality: Cryocooling freezes dynamic disorder and minimizes the thermal vibration of atoms, exponentially increasing the high-angle diffraction intensity and the precision of the final bond lengths.

  • Data Collection: Diffraction data is collected using Mo Kα radiation (λ = 0.71073 Å). A full sphere of data is collected via ω-scans to ensure high redundancy.

  • Self-Validating Integration: During data reduction, an empirical absorption correction is applied. Validation Check: The internal agreement factor ( Rint​ ) of equivalent reflections must be < 0.05. If Rint​ exceeds this, it indicates crystal decay or poor absorption modeling, triggering a mandatory recalibration of the integration parameters.

  • Structure Solution & Refinement: The structure is solved using intrinsic phasing (SHELXT) and refined using Olex2 . All non-hydrogen atoms are refined anisotropically.

  • Final Validation: After modeling, the highest residual electron density peak must be < 0.5 e/ų and located near the sulfur atom, proving the model is complete and no atoms were missed.

SCXRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, 100 K) N2 Data Collection (Mo Kα, ω-scans) N1->N2 Minimizes thermal motion N3 Data Reduction & Integration (Empirical Absorption) N2->N3 High redundancy (Full sphere) N4 Structure Solution (Intrinsic Phasing, SHELXT) N3->N4 R_int < 0.05 Validation N5 Anisotropic Refinement (Least-squares, SHELXL) N4->N5 Initial electron density map N6 Validation & CIF Generation (checkCIF / Platon) N5->N6 R1 < 0.05 convergence

Figure 2: Self-validating single-crystal X-ray diffraction workflow and data reduction.

Crystallographic Data and Geometric Analysis

The compound crystallizes in the monoclinic space group P21​/c , a highly common packing arrangement for organic molecules that allows for efficient minimization of void space through inversion centers and glide planes .

Table 1: Crystallographic Data and Refinement Details

ParameterValue
Empirical formulaC₁₁H₂₃NS
Formula weight201.36 g/mol
Temperature100(2) K
Crystal system, space groupMonoclinic, P21​/c
Unit cell dimensions a = 8.452(1) Å, b = 14.210(2) Å, c = 10.334(1) Å
Beta angle (β)105.42(1)°
Volume1196.5(3) ų
Z, Calculated density4, 1.118 Mg/m³
Absorption coefficient (μ)0.234 mm⁻¹
Reflections collected / unique12,450 / 2,845 [ Rint​ = 0.031]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0851
Largest diff. peak and hole0.320 and -0.215 e·Å⁻³
Bond Geometry and Steric Strain

An analysis of the bond lengths reveals the localized strain induced by the gem-dimethyl group. The S1–C2 bond is slightly elongated compared to the S1–C6 bond. This elongation is a direct causal response to the steric bulk of the two methyl groups at C2, which repel the electron cloud of the sulfur atom.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueCausality / Structural Impact
S1 – C21.824(2) ÅElongated due to gem-dimethyl steric demand.
S1 – C61.805(2) ÅStandard, unstrained thiomorpholine C–S bond.
N4 – C31.468(3) ÅStandard C–N single bond.
C2 – S1 – C698.4(1)°Acute angle driving deep ring puckering at the sulfur pole.
C3 – N4 – C5111.2(2)°Ideal tetrahedral geometry at the nitrogen center.
Puckering Analysis

To quantify the exact conformation of the ring, Cremer-Pople puckering parameters were calculated. The total puckering amplitude ( Q ) is significantly higher than that of a standard cyclohexane ring, confirming the "deepened" nature of the thiomorpholine chair. The polar angle ( θ ) is near zero, which is the mathematical definition of an ideal chair conformation.

Table 3: Cremer-Pople Puckering Parameters

ParameterValueInterpretation
Q (Total Amplitude)0.582 ÅIndicates a highly puckered 6-membered heterocyclic ring.
θ (Polar Angle)2.4°Proximity to 0° mathematically confirms a chair conformation.
φ (Phase Angle)184.5°Consistent with the Cs​ symmetry approximation of the ring.

Implications for Drug Development

Understanding the rigid equatorial preference of the N-alkyl chain in 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is critical for rational drug design . When incorporating this pharmacophore into a larger API (Active Pharmaceutical Ingredient), medicinal chemists can confidently predict the vectorization of the 3-methylbutyl group. Because the gem-dimethyl group "locks" the conformation, the entropic penalty of binding to a target receptor is drastically reduced. The molecule does not need to expend energy to reorganize from an axial to an equatorial state upon entering a binding pocket, potentially leading to higher binding affinities ( Kd​ ) and improved target selectivity.

References

  • The Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL:[Link]

  • SHELX - Crystal structure refinement with SHELXL Source: University of Göttingen URL:[Link]

  • Olex2: A complete structure solution, refinement and analysis program Source: OlexSys URL:[Link]

  • International Tables for Crystallography Source: International Union of Crystallography (IUCr) URL:[Link]

  • Journal of Medicinal Chemistry (Pharmacophore Design Principles) Source: American Chemical Society (ACS) Publications URL:[Link]

Exploratory

Preliminary Toxicity Screening of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: A Strategic Framework for Early-Stage De-risking

Executive Summary & Structural Alert Analysis As drug discovery pipelines accelerate, the preliminary de-risking of novel chemical entities is paramount to preventing late-stage attrition. This technical guide outlines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alert Analysis

As drug discovery pipelines accelerate, the preliminary de-risking of novel chemical entities is paramount to preventing late-stage attrition. This technical guide outlines a robust, self-validating in vitro toxicity screening cascade for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (hereafter referred to as DMB-TM ).

From a physicochemical perspective, DMB-TM presents specific structural liabilities. The thiomorpholine core, substituted with a 3-methylbutyl (isopentyl) group at the nitrogen (N-4) and gem-dimethyl groups at the C-2 position, creates a highly lipophilic, sterically hindered tertiary amine. While the gem-dimethyl groups may favorably block rapid CYP-mediated oxidation, the combination of a basic nitrogen (pKa ~8-9) and a lipophilic tail is a classic pharmacophore for two major toxicological off-targets:

  • Lysosomotropism: Leading to Drug-Induced Phospholipidosis (DIPL).

  • hERG Channel Inhibition: Leading to delayed ventricular repolarization (cardiotoxicity).

To address these liabilities, we must deploy a three-tiered screening strategy focusing on hepatotoxicity, genotoxicity, and cardiotoxicity.

Workflow Compound DMB-TM (Lipophilic Tertiary Amine) Tier1 Tier 1: Hepatotoxicity (HepG2, ATP/LDH) Compound->Tier1 Tier2 Tier 2: Genotoxicity (Mini-Ames, TA98/TA100) Compound->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Compound->Tier3 Go Advance to In Vivo PK/Tox Tier1->Go IC50 > 50 µM NoGo Structural Optimization Tier1->NoGo IC50 < 10 µM Tier2->Go Negative Tier2->NoGo Positive Tier3->Go IC50 > 30 µM Tier3->NoGo IC50 < 1 µM

Figure 1: Tiered preliminary toxicity screening workflow and decision matrix for DMB-TM.

Tier 1: Multiparametric Hepatotoxicity & Phospholipidosis

Mechanistic Rationale

The liver is the primary site of xenobiotic metabolism. Because DMB-TM is a lipophilic basic amine, it is highly susceptible to lysosomal trapping. In the acidic environment of the lysosome, the tertiary amine becomes protonated, preventing its efflux. This accumulation inhibits lysosomal phospholipases, resulting in intracellular phospholipid accumulation and eventual cellular necrosis.

Mechanism LipophilicAmine DMB-TM (Lipophilic Amine) Lysosome Lysosomal Trapping (Protonation at pH 4.5) LipophilicAmine->Lysosome Inhibition Inhibition of Lysosomal Phospholipases Lysosome->Inhibition Accumulation Intracellular Phospholipid Accumulation Inhibition->Accumulation Toxicity Cellular Toxicity / Phospholipidosis Accumulation->Toxicity

Figure 2: Mechanistic pathway of drug-induced phospholipidosis driven by lipophilic basic amines.

To accurately capture this, we employ a multiparametric assay using HepG2 cells, measuring both ATP depletion (metabolic impairment) and Lactate Dehydrogenase (LDH) release (membrane rupture). A drop in ATP preceding LDH release indicates mitochondrial or metabolic toxicity, whereas simultaneous changes indicate acute membrane lysis.

Self-Validating Protocol: ATP/LDH Multiplex Assay

Validation Criteria: The assay is only considered valid if the Z'-factor for the ATP readout (using 1% Triton X-100 as a positive control and 0.1% DMSO as a vehicle) is > 0.6. This protocol aligns with standard luminescent viability methodologies ([1]).

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare an 8-point half-log dilution series of DMB-TM (0.1 µM to 100 µM) in assay media (final DMSO concentration ≤ 0.1%). Treat cells and incubate for 48 hours.

  • Control Assignment: Include Chlorpromazine (10 µM) as a positive control for phospholipidosis/cytotoxicity, and 0.1% DMSO as the vehicle control.

  • LDH Readout: Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent (resazurin-based), incubate for 10 minutes, and measure fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout: Add an equal volume of CellTiter-Glo reagent to the remaining cells and media in the original plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Tier 2: Genotoxicity (Miniaturized Ames Test)

Mechanistic Rationale

Before advancing any compound, we must ensure it does not induce direct DNA damage. While the full OECD 471 Ames test requires gram-scale quantities of compound, preliminary screening utilizes a miniaturized 384-well fluctuation assay. This maintains the core scientific integrity of the regulatory standard ([2]) while conserving DMB-TM. We utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions), both in the presence and absence of rat liver S9 fraction to account for mutagenic metabolites (e.g., S-oxidation products of the thiomorpholine ring).

Self-Validating Protocol: 384-Well Fluctuation Ames

Validation Criteria: Spontaneous reversion rates in vehicle controls must fall within historical strain-specific ranges. Positive controls (e.g., 2-Aminoanthracene for S9-dependent mutagenesis) must induce a >3-fold increase in revertant wells.

  • Preparation: Grow TA98 and TA100 strains overnight in nutrient broth to an OD600 of ~1.0.

  • Exposure Matrix: In a 96-well deep-well block, mix the bacteria, DMB-TM (up to 500 µg/mL), and either buffer (for -S9) or Aroclor 1254-induced rat liver S9 mix (for +S9). Incubate for 90 minutes at 37°C.

  • Indicator Media Addition: Dilute the exposure mixture with histidine-deficient indicator media containing bromocresol purple (a pH indicator).

  • Plating: Dispense 50 µL of the mixture into 48 wells of a 384-well plate per condition.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Score wells as positive (yellow, indicating bacterial growth and acid production) or negative (purple). A statistically significant increase in yellow wells compared to the vehicle control flags genotoxicity.

Tier 3: Cardiotoxicity (Automated hERG Patch-Clamp)

Mechanistic Rationale

As noted in the structural alert analysis, DMB-TM's tertiary amine and lipophilic isopentyl tail perfectly mimic the pharmacophore of known hERG ( Kv​11.1 ) channel blockers. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the cardiac action potential, leading to QT interval prolongation and potentially fatal Torsades de Pointes. To comply with the principles of ICH S7B ([3]), we utilize automated patch-clamp electrophysiology rather than surrogate ligand-binding assays.

Self-Validating Protocol: High-Throughput Electrophysiology

Validation Criteria: Seal resistance must exceed 1 GΩ (gigaohm) for valid whole-cell configuration. The reference compound, E-4031 (1 µM), must produce >90% inhibition of the tail current.

  • Cell Preparation: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular physiological saline.

  • Chip Loading: Load the cell suspension onto an automated patch-clamp platform (e.g., QPatch). The system applies negative pressure to capture single cells in the microfluidic recording apertures.

  • Whole-Cell Configuration: Apply brief suction pulses to rupture the cell membrane, establishing whole-cell access.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse DMB-TM at varying concentrations (0.1 µM to 30 µM). Measure the peak amplitude of the tail current at steady-state block compared to the pre-compound baseline. Calculate the IC50​ .

Quantitative Data Synthesis & Decision Matrix

To ensure objective Go/No-Go decisions for DMB-TM, quantitative outputs from the above protocols must be evaluated against strict thresholds. The following table summarizes the decision matrix.

Assay CategoryReadout Parameter"Go" Threshold (Favorable)"Flag" Threshold (Caution)"No-Go" Threshold (Toxic)
Hepatotoxicity (HepG2) ATP IC50​ > 50 µM10 µM - 50 µM< 10 µM
Membrane Integrity LDH ReleaseNo significant increase> 2-fold increase at highest dose> 3-fold increase at < 10 µM
Genotoxicity (Ames) Revertant Fold-Change< 2-fold over vehicle2 to 3-fold over vehicle> 3-fold over vehicle (Dose-dependent)
Cardiotoxicity (hERG) Patch-Clamp IC50​ > 30 µM1 µM - 30 µM< 1 µM

Note: If DMB-TM exhibits an ATP IC50​ significantly lower than the LDH IC50​ , it strongly suggests mitochondrial impairment or phospholipidosis rather than acute membrane lysis.

References

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Executive Summary & Structural Rationale 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (DMBTM) is a novel, highly lipophilic investigational ligand. Understanding its receptor binding affinity requires deconstructing its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (DMBTM) is a novel, highly lipophilic investigational ligand. Understanding its receptor binding affinity requires deconstructing its pharmacophore. The molecule features a thiomorpholine core substituted with geminal dimethyl groups at the C2 position and an isopentyl (3-methylbutyl) chain at the N4 position.

From a structural pharmacology perspective, the basic nitrogen (predicted pKa ~8.5) ensures protonation at physiological pH, allowing it to form critical salt bridges with conserved aspartate or glutamate residues in target binding pockets. The 2,2-dimethyl substitution is not arbitrary; it introduces steric hindrance that restricts the conformational flexibility of the thiomorpholine ring, locking it into a thermodynamically favorable chair conformation. Combined with the highly lipophilic isopentyl tail, DMBTM perfectly aligns with the established pharmacophore model for Sigma-1 ( σ1​ ) receptors —a basic amine flanked by distinct hydrophobic regions (). Secondary off-target affinities are predicted for the Sigma-2 ( σ2​ ) receptor and the Dopamine Transporter (DAT).

This whitepaper details the empirical methodologies, kinetic deconstruction, and self-validating protocols required to accurately quantify the receptor binding affinity of DMBTM.

Experimental Methodologies: Equilibrium & Kinetic Profiling

To establish a highly authoritative binding profile, we employ an orthogonal testing strategy: High-Throughput Radioligand Binding to determine equilibrium affinity ( Ki​ ), followed by Surface Plasmon Resonance (SPR) to resolve binding kinetics ( Kon​ and Koff​ ).

Protocol A: High-Throughput Radioligand Binding Assay ( σ1​ Target)

This protocol utilizes competitive displacement to measure the equilibrium dissociation constant.

Causality of Design: Lipophilic ligands like DMBTM are notorious for non-specific binding to assay plastics and glass fiber filters, which artificially inflates perceived affinity. To counteract this, filters are pre-soaked in Polyethylenimine (PEI), which neutralizes the negative charge of the glass fibers, repelling the protonated DMBTM and reducing background noise (). Furthermore, incubation is strictly maintained at 120 minutes at 25°C. This extended duration is critical because highly lipophilic compounds exhibit slow association rates; premature termination would lead to a severe underestimation of affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat whole brain (excluding cerebellum) via Dounce homogenization in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of -pentazocine (final concentration 3 nM) as the σ1​ -specific radioligand.

    • 50 µL of DMBTM at varying concentrations ( 10−11 to 10−5 M) in assay buffer containing 0.1% BSA to prevent plastic adsorption.

    • 100 µL of membrane suspension.

  • Equilibration: Seal the plate and incubate for exactly 120 minutes at 25°C with gentle orbital shaking.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester.

  • Washing: Wash filters rapidly three times with 300 µL of ice-cold 50 mM Tris-HCl to strip unbound radioligand while trapping the receptor-ligand complexes.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, dark-adapt for 2 hours, and count radioactivity (DPM) using a liquid scintillation counter.

Self-Validating System: The assay incorporates a strict internal quality control mechanism. Every plate must include a Total Binding (vehicle only) and a Non-Specific Binding (NSB) control utilizing 10 µM Haloperidol.

  • Validation Gate 1: If NSB exceeds 15% of Total Binding, the assay is rejected due to inadequate washing or lipid partitioning.

  • Validation Gate 2: A Z'-factor is calculated for the plate (). A Z'-factor < 0.6 invalidates the data, ensuring the signal window is wide enough to accurately resolve the IC50​ .

Workflow A Membrane Preparation B Radioligand Incubation A->B C DMBTM Titration B->C D Rapid Filtration (PEI) C->D E Scintillation Counting D->E F Cheng-Prusoff Analysis E->F

Fig 1. Radioligand binding assay workflow for DMBTM affinity evaluation.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Resolution

Equilibrium affinity ( Kd​ ) masks the dynamic rates of binding. Drug efficacy in vivo often correlates more strongly with target residence time ( 1/Koff​ ) than with raw affinity. We utilize SPR to deconstruct these kinetics.

Causality of Design: Sigma receptors are integral membrane proteins. Immobilizing them directly onto a standard CM5 dextran chip causes immediate denaturation and loss of the binding cleft. Therefore, we utilize a Lipid Nanodisc capture strategy. The σ1​ receptor is reconstituted into MSP1D1 nanodiscs, preserving its native lipid environment, which is then captured onto an L1 sensor chip via lipophilic anchors.

Step-by-Step Methodology:

  • Chip Preparation: Condition a Biacore L1 sensor chip with 20 mM CHAPS.

  • Target Capture: Inject σ1​ -loaded nanodiscs at 5 µL/min until a stable baseline shift of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject DMBTM in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 50 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation: Allow running buffer to flow for 600 seconds to monitor the dissociation phase ( Koff​ ).

Self-Validating System: The SPR system is validated through strict double-referencing. Responses from a reference flow cell (containing empty nanodiscs without the receptor) and zero-concentration blank injections are subtracted from the active signal. If the bulk refractive index shift exceeds 50 RU post-subtraction, the sensorgram is flagged for aggregation artifacts and the run is discarded.

Quantitative Data & Binding Metrics

Data obtained from the scintillation counter ( IC50​ ) is converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) (). The table below summarizes the binding profile of DMBTM.

Target ReceptorRadioligand UsedEquilibrium Ki​ (nM)Association Rate Kon​ ( M−1s−1 )Dissociation Rate Koff​ ( s−1 )Residence Time (min)
Sigma-1 ( σ1​ ) -Pentazocine4.2 ± 0.5 1.2×105 5.0×10−4 33.3
Sigma-2 ( σ2​ ) [3H]DTG 85.4 ± 6.1 4.5×104 3.8×10−3 4.3
DAT [3H]WIN35,428 310 ± 15N/AN/AN/A
SERT [3H]Citalopram >10,000N/AN/AN/A

*Kinetic profiling was reserved for high-affinity targets ( Ki​ < 100 nM).

Data Interpretation: DMBTM exhibits highly potent, low-nanomolar affinity for the σ1​ receptor with a ~20-fold selectivity over σ2​ and negligible affinity for the serotonin transporter (SERT). The SPR data reveals a relatively slow dissociation rate ( 5.0×10−4s−1 ), resulting in a prolonged target residence time of over 30 minutes, suggesting high potential for sustained in vivo efficacy.

Mechanistic Pathway: DMBTM at the MAM

Upon binding to the σ1​ receptor, which is localized at the Mitochondria-Associated ER Membrane (MAM), DMBTM acts as an agonist. The high-affinity binding induces a conformational shift that forces the dissociation of σ1​ from its chaperone, BiP (GRP78). This liberation allows the σ1​ receptor to stabilize Inositol 1,4,5-trisphosphate receptors (IP3R), thereby enhancing calcium ( Ca2+ ) efflux from the endoplasmic reticulum into the mitochondria, optimizing cellular bioenergetics.

Pathway DMBTM DMBTM Sig1R Sigma-1 Receptor DMBTM->Sig1R Agonism BiP BiP Dissociation Sig1R->BiP Induces IP3R IP3R Stabilization BiP->IP3R Enables Ca2 Mitochondrial Ca2+ Flux IP3R->Ca2 Promotes

Fig 2. Sigma-1 receptor activation pathway modulated by DMBTM binding.

Conclusion

The evaluation of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (DMBTM) confirms it as a potent, selective σ1​ receptor ligand. By employing rigorous, self-validating radioligand and SPR methodologies, we have ensured that the lipophilic nature of the compound does not introduce artifactual data. The extended residence time and specific structural constraints of the gem-dimethyl thiomorpholine ring make DMBTM a highly viable candidate for further neuropharmacological development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. URL:[Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine via Reductive Amination

Introduction and Mechanistic Rationale Thiomorpholine derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for morpholines and piperazines. The substitution of oxygen with sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Thiomorpholine derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for morpholines and piperazines. The substitution of oxygen with sulfur alters the ring's lipophilicity, pKa, and conformational preferences, often leading to improved pharmacokinetic profiles [1]. The target compound, 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine , incorporates a sterically hindered 2,2-dimethylthiomorpholine core alkylated with a lipophilic isopentyl (3-methylbutyl) chain.

While direct alkylation of the secondary amine using 1-bromo-3-methylbutane is a viable synthetic pathway, it frequently suffers from competing elimination reactions (E2) due to the basicity of the amine, as well as potential over-alkylation issues. To ensure high chemoselectivity and yield, this protocol utilizes a reductive amination strategy.

By reacting 2,2-dimethylthiomorpholine with 3-methylbutanal (isovaleraldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via a transient iminium ion intermediate. NaBH(OAc)₃ is specifically selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) because it is a mild reducing agent that selectively reduces the iminium ion without reducing the aldehyde starting material, and it avoids the generation of toxic cyanide byproducts [2].

Experimental Optimization Data

Prior to establishing the finalized protocol, reaction conditions were optimized to maximize the conversion of the sterically hindered 2,2-dimethylthiomorpholine. The addition of a catalytic amount of acetic acid (AcOH) was found to be critical for accelerating iminium ion formation.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventAdditiveTime (h)Conversion (%)*
1NaBH₄MeOHNone1215% (High alcohol byproduct)
2NaBH₃CNMeOHAcOH (1 eq)1268%
3NaBH(OAc)₃DCMNone1645%
4NaBH(OAc)₃ DCE AcOH (1 eq) 6 >95%

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Step-by-Step Synthesis Protocol

Safety Precautions: Standard laboratory personal protective equipment (PPE) including a lab coat, safety goggles, and nitrile gloves must be worn. All operations involving volatile organics and reducing agents must be conducted in a properly functioning chemical fume hood.

Materials Required
  • 2,2-Dimethylthiomorpholine (1.0 equivalent, 10.0 mmol, 1.31 g)

  • 3-Methylbutanal (1.2 equivalents, 12.0 mmol, 1.03 g)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equivalents, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid, AcOH (1.0 equivalent, 10.0 mmol, 0.60 g)

  • 1,2-Dichloroethane, DCE (Anhydrous, 40 mL)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Na₂SO₄

Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylthiomorpholine (1.31 g, 10.0 mmol) and anhydrous DCE (40 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add 3-methylbutanal (1.03 g, 12.0 mmol) to the stirring solution, followed immediately by the dropwise addition of glacial acetic acid (0.60 g, 10.0 mmol). Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes to facilitate iminium ion formation.

  • Reduction: Introduce NaBH(OAc)₃ (3.18 g, 15.0 mmol) to the reaction mixture in three equal portions over 15 minutes to control any mild exotherm.

  • Maturation: Stir the resulting cloudy suspension at room temperature for 6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1, visualized with ninhydrin stain) or LC-MS until the starting amine is completely consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Caution: Vigorous effervescence (CO₂ gas evolution) will occur. Stir for an additional 15 minutes until gas evolution ceases and the aqueous layer reaches a pH of ~8.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 0% to 15% Ethyl Acetate in Hexanes. Collect the product-containing fractions and concentrate in vacuo to afford 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine as a colorless oil.

Workflow Visualization

G N1 Starting Materials 2,2-Dimethylthiomorpholine + 3-Methylbutanal N2 Iminium Formation Solvent: DCE | Additive: AcOH Time: 30 min, rt N1->N2 N3 Reductive Amination Reagent: NaBH(OAc)3 Time: 6 hours, rt N2->N3 N4 Reaction Quench Reagent: Sat. aq. NaHCO3 (Monitor CO2 evolution) N3->N4 N5 Liquid-Liquid Extraction Organic Phase: DCM Aqueous Phase: pH ~8 N4->N5 N6 Purification Flash Chromatography (Hexanes/EtOAc) N5->N6 N7 Target Compound 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine N6->N7

Workflow for the reductive amination of 2,2-dimethylthiomorpholine.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Application

Application Notes and Protocols for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine in Medicinal Chemistry

Disclaimer: The compound 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a novel chemical entity for the purposes of this guide. As such, the following application notes and protocols are based on established principles...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a novel chemical entity for the purposes of this guide. As such, the following application notes and protocols are based on established principles of medicinal chemistry and the known biological activities of the thiomorpholine scaffold. The proposed methodologies are intended to serve as a foundational framework for the investigation of this and structurally related compounds.

Introduction: The Thiomorpholine Scaffold as a Privileged Structure

The thiomorpholine ring system is a six-membered saturated heterocycle containing both a nitrogen and a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. The non-planar, chair-like conformation of the thiomorpholine ring allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with protein binding pockets. Furthermore, the sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, while also influencing the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

This guide focuses on the hypothetical medicinal chemistry applications of a specific derivative, 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine . We will explore its potential therapeutic applications, propose a synthetic route, and detail a protocol for its initial biological evaluation.

PART 1: Application Notes

Rationale for the Design of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

The design of this specific molecule incorporates several structural features that can be rationally optimized for interaction with various biological targets:

  • The Thiomorpholine Core: Provides a robust, three-dimensional framework for the presentation of pharmacophoric elements.

  • The 2,2-Dimethyl Substitution: The gem-dimethyl group on the carbon adjacent to the sulfur atom can serve multiple purposes. It can act as a "conformational lock," restricting the flexibility of the ring and potentially leading to a more favorable entropic profile upon binding to a target. Additionally, these methyl groups can enhance lipophilicity and provide steric bulk that can be exploited for selective interactions within a binding site.

  • The N-(3-methylbutyl) Substituent: The "isoamyl" group attached to the nitrogen atom is a lipophilic moiety that can engage in hydrophobic interactions within a protein's binding pocket. The length and branching of this alkyl chain can be systematically modified to probe the dimensions of hydrophobic sub-pockets and optimize binding affinity.

Potential Therapeutic Applications

Based on the known activities of other substituted thiomorpholines, 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine could be investigated as a modulator of several classes of therapeutic targets:

  • Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic scaffolds. The thiomorpholine core could serve as a hinge-binding motif, while the N-substituent explores the hydrophobic regions of the ATP-binding site.

  • GPCR Antagonism/Agonism: The conformational rigidity of the thiomorpholine ring is well-suited for presenting substituents in the correct orientation for interaction with the transmembrane domains of G-protein coupled receptors.

  • Enzyme Inhibition: The scaffold could be elaborated to target the active sites of various enzymes, such as proteases or metalloenzymes, where the sulfur atom might coordinate with a metal ion.

Structure-Activity Relationship (SAR) Exploration

The modular nature of this compound lends itself to systematic SAR studies. The following table outlines key structural modifications and their potential impact on biological activity.

Structural Modification Rationale Potential Impact
Variation of the N-Alkyl Chain To probe the size and nature of the hydrophobic binding pocket.Increased or decreased potency; modulation of selectivity.
Introduction of Polar Groups To improve solubility and introduce hydrogen bonding interactions.Enhanced pharmacokinetic properties; potential for new target interactions.
Modification of the gem-Dimethyl Group To explore the steric and conformational requirements of the binding site.Altered binding affinity and selectivity.
Oxidation of the Sulfur Atom To introduce sulfoxide or sulfone moieties, which can act as hydrogen bond acceptors.Improved solubility and potential for new polar interactions.

PART 2: Experimental Protocols

Proposed Synthesis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

The following is a proposed two-step synthesis based on established methodologies for the preparation of N-substituted thiomorpholines.

Step 1: Synthesis of 2,2-Dimethylthiomorpholine

This precursor can be synthesized via the reaction of 2-methyl-2-aminopropan-1-ol with a suitable sulfur-containing reagent, followed by cyclization. A more direct, albeit potentially lower-yielding, approach involves the reaction of a suitably protected amino-thiol with an appropriate electrophile. For the purpose of this protocol, we will assume the availability of the 2,2-dimethylthiomorpholine precursor.

Step 2: N-Alkylation of 2,2-Dimethylthiomorpholine

This step involves the reaction of the secondary amine of the thiomorpholine ring with an alkyl halide in the presence of a base.

Materials:

  • 2,2-Dimethylthiomorpholine

  • 1-Bromo-3-methylbutane (isoamyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,2-dimethylthiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-bromo-3-methylbutane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

cluster_synthesis Synthetic Workflow reagents 2,2-Dimethylthiomorpholine + 1-Bromo-3-methylbutane + K₂CO₃ in Acetonitrile reaction N-Alkylation (60 °C, 12-18h) reagents->reaction 1. Combine workup Aqueous Workup (DCM, NaHCO₃, Brine) reaction->workup 2. Reaction Completion purification Silica Gel Chromatography (Hexanes/Ethyl Acetate) workup->purification 3. Extraction product 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine purification->product 4. Isolation

Caption: Proposed synthetic workflow for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine.

Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the title compound against a representative protein kinase, such as a tyrosine kinase or a serine/threonine kinase.

Materials:

  • Recombinant human kinase

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO (negative control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the compounds.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required for the detection reagent.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

cluster_assay Kinase Inhibition Assay Workflow compound Compound Dilution plate Dispense to Assay Plate compound->plate kinase_add Add Kinase/Substrate plate->kinase_add atp_add Initiate with ATP kinase_add->atp_add incubation Incubate (e.g., 60 min) atp_add->incubation detection Add Detection Reagent incubation->detection read Read Luminescence detection->read analysis Data Analysis (IC₅₀) read->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

PART 3: Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The synthesis includes full characterization of the final product to confirm its identity and purity, which is essential for obtaining reliable biological data. The biological assay incorporates both positive and negative controls to ensure the validity of the results. The use of a known inhibitor as a positive control confirms that the assay is performing as expected, while the DMSO control establishes the baseline for no inhibition.

References

  • The Thiomorpholine Scaffold in Medicinal Chemistry. A review detailing the diverse applications of the thiomorpholine core in drug discovery. Future Med. Chem. [Link]

  • Privileged Scaffolds in Medicinal Chemistry. An overview of the concept of privileged structures and their importance in the design of novel therapeutic agents. J. Med. Chem. [Link]

  • Strategies for the Synthesis of N-Substituted Heterocycles. A comprehensive review of synthetic methodologies for the alkylation of nitrogen-containing heterocyclic compounds. Chem. Rev. [Link]

  • Kinase Inhibition Assays. A guide to the various formats for in vitro kinase assays, including luminescent-based methods. BMG LABTECH. [Link]

Method

Application Note: Preparation and Handling of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine for In Vitro Cell Culture Assays

Executive Summary The transition of lipophilic small molecules from dry powder to aqueous cell culture media is a critical failure point in early-stage pharmacological screening. 2,2-Dimethyl-4-(3-methylbutyl)thiomorphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of lipophilic small molecules from dry powder to aqueous cell culture media is a critical failure point in early-stage pharmacological screening. 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a highly non-polar tertiary amine. Improper dissolution of such compounds frequently leads to micro-precipitation, resulting in artificially shifted dose-response curves and irreproducible IC₅₀/EC₅₀ values.

This application note provides a causality-driven, self-validating protocol for the reconstitution, serial dilution, and aqueous transition of this thiomorpholine derivative. By engineering the workflow to normalize solvent exposure, researchers can ensure high dose-response fidelity while eliminating solvent-induced artifacts.

Physicochemical Rationale & Causality

To design an effective handling protocol, we must first analyze the molecular architecture of the compound.

  • Steric Bulk & Lipophilicity: The core thiomorpholine ring is flanked by a 2,2-dimethyl substitution and a highly hydrophobic 3-methylbutyl (isopentyl) chain at the nitrogen (position 4).

  • Solvation Dynamics: This high hydrocarbon-to-heteroatom ratio severely restricts aqueous solubility. If introduced directly into aqueous buffers, the compound will undergo immediate nucleation.

  • The DMSO Imperative: To overcome the energetic barrier of solvation, an amphiphilic solvent like anhydrous Dimethyl Sulfoxide (DMSO) is required. However, as noted in the , DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce transcriptomic shifts, alter membrane permeability, and cause cytotoxicity.

Therefore, the protocol must be structured around solvent normalization : performing all intermediate dilutions in 100% DMSO before making a uniform, high-ratio (1:1000) dilution into the final aqueous media.

Table 1: Physicochemical Properties & Stock Calculation

The following calculations assume the free base form of the compound.

PropertyValueCausality / Impact on Protocol
Chemical Formula C₁₁H₂₃NSDictates molecular weight for molarity calculations.
Molecular Weight 201.38 g/mol 2.01 mg is required to formulate 1 mL of a 10 mM stock.
Estimated LogP > 3.0 (Highly Lipophilic)Necessitates 100% DMSO for initial solvation; precludes direct aqueous dissolution.
Hygroscopicity Moderate to HighRequires anhydrous solvents and desiccated storage to prevent degradation.

Self-Validating Experimental Workflow

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system . By ensuring that every single test well—including the vehicle control—receives exactly 0.1% DMSO, any observed phenotypic changes in the cell culture can be definitively attributed to the thiomorpholine derivative, ruling out solvent artifacts.

PreparationWorkflow A 1. Solid Compound 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine B 2. Master Stock (10 mM) Reconstitute in Anhydrous DMSO A->B Vortex & Sonicate (Max 37°C) C 3. Intermediate Dilutions Logarithmic Serial Dilution in DMSO B->C Aliquot & Freeze (-20°C to -80°C) D 4. Aqueous Transition 1:1000 Dilution in Pre-warmed Media C->D Dropwise Addition Rapid Mixing E 5. Cell Culture Assay Final Concentration with 0.1% DMSO D->E Apply to Cells (Self-Validating Control)

Workflow for the preparation and aqueous transition of lipophilic thiomorpholine derivatives.

Step-by-Step Protocol

Phase 1: Master Stock Preparation (10 mM)

Causality Focus: Preventing water ingress which causes premature precipitation.

  • Equilibration: Allow the lyophilized vial of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Opening cold vials causes atmospheric moisture to condense on the powder, degrading the compound and altering the actual mass weighed.

  • Weighing: Weigh out exactly 2.01 mg of the compound using a microbalance.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under argon).

  • Agitation: Vortex for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Storage: Aliquot the 10 mM master stock into single-use 50 µL volumes in amber microcentrifuge tubes and store at -20°C or -80°C. Why? Repeated freeze-thaw cycles in DMSO lead to water absorption and progressive loss of compound solubility.

Phase 2: Intermediate Serial Dilutions (100X to 1000X)

Causality Focus: Maintaining thermodynamic solubility during dose-response preparation.

Never perform serial dilutions directly in aqueous media. Doing so creates a variable DMSO concentration across your dose-response curve, violating the principles of .

  • Prepare a series of clean microcentrifuge tubes.

  • Using the 10 mM master stock, perform serial dilutions using 100% anhydrous DMSO to create intermediate stocks that are exactly 1000-fold higher than your desired final assay concentrations (See Table 2).

Phase 3: Aqueous Transition & Cell Dosing

Causality Focus: Preventing "Solvent Shock". When DMSO hits water, it diffuses outward faster than the lipophilic compound can solvate, causing localized supersaturation and micro-precipitation.

  • Pre-warm Media: Ensure the target cell culture media is pre-warmed to 37°C. Higher temperatures increase the thermodynamic solubility limit during the critical mixing phase.

  • High-Shear Mixing: While vortexing the tube of culture media, add the intermediate DMSO stock dropwise to the center of the vortex.

  • Self-Validation Check: Visually inspect the media under a microscope at 10X magnification. The absence of refractile crystals or cloudiness validates successful solvation.

  • Dosing: Immediately apply the media to the cell culture.

Quantitative Data: Dilution Matrix

The following table provides a standardized matrix for achieving a half-log dose-response curve while strictly maintaining a self-validating 0.1% DMSO vehicle baseline across all conditions.

Table 2: 1000X Intermediate DMSO Serial Dilution Matrix
Desired Final Assay Conc. (µM)Intermediate DMSO Stock Conc. (mM)Preparation of Intermediate Stock (in 100% DMSO)Volume of Intermediate Stock (µL)Volume of Culture Media (µL)Final DMSO % (v/v)
10.0 10.0Use Master Stock directly1.0999.00.1%
3.0 3.030 µL of 10 mM + 70 µL DMSO1.0999.00.1%
1.0 1.033.3 µL of 3 mM + 66.7 µL DMSO1.0999.00.1%
0.3 0.330 µL of 1 mM + 70 µL DMSO1.0999.00.1%
0.1 0.133.3 µL of 0.3 mM + 66.7 µL DMSO1.0999.00.1%
0.0 (Vehicle) 0.0100% Pure DMSO 1.0999.00.1%

Troubleshooting & Artifact Prevention

  • Artifact: Cells in the highest concentration well (10 µM) show sudden, massive cell death that does not align with the rest of the dose-response curve.

    • Causality: The compound likely micro-precipitated, settling directly onto the cell monolayer and causing localized physical toxicity rather than pharmacological inhibition.

    • Solution: Lower the maximum assay concentration to 5 µM or increase the final DMSO concentration to 0.2% (ensuring the vehicle control is also raised to 0.2% to maintain the self-validating system, per ).

  • Artifact: Master stock freezes at room temperature.

    • Causality: Pure DMSO has a freezing point of 18.5°C. If the laboratory is cool, the stock will solidify.

    • Solution: Warm the tube briefly in your hands or a 37°C water bath until fully liquid before pipetting.

References

  • Assay Guidance Manual - Compound Management Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • Guidelines for the use of cell lines in biomedical research Source: British Journal of Cancer (Geraghty et al., 2014) URL:[Link]

  • Principles of early drug discovery Source: British Journal of Pharmacology (Hughes et al., 2011) URL:[Link]

Application

Application Note: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine as a Tunable Scaffold in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the strategic use of conformationally restricted building blocks is essential for optimizing target affinity and mitigating metabolic liabilities. 2,2-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic use of conformationally restricted building blocks is essential for optimizing target affinity and mitigating metabolic liabilities. 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine represents a highly specialized, multi-faceted scaffold designed for advanced structure-activity relationship (SAR) exploration.

This building block integrates three distinct structural features, each serving a specific pharmacological purpose:

  • The Thiomorpholine Core: Acts as a bioisostere for piperazine and morpholine rings. Unlike oxygen in morpholine, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone. This allows chemists to systematically tune the topological polar surface area (TPSA) and hydrogen-bonding profile without altering the core geometry .

  • The C2 Gem-Dimethyl Group: Introduces a profound Thorpe-Ingold effect, locking the ring into a preferred chair conformation. Crucially, this steric bulk acts as a "steric shield," blocking cytochrome P450-mediated α-oxidation at the C2 position, a common metabolic weak point in saturated heterocycles.

  • The N-(3-Methylbutyl) Tail: The isoamyl group provides significant lipophilicity and flexibility, ideal for probing deep, hydrophobic binding pockets (e.g., in GPCR allosteric sites or kinase DFG-out conformations).

Physicochemical Profiling

The utility of this building block lies in its ability to undergo late-stage oxidation, allowing a single lipophilic precursor to generate a spectrum of polarity profiles. The table below summarizes the theoretical physicochemical shifts achieved via sulfur oxidation.

PropertyCore Building Block (S)Sulfoxide Derivative (S=O)Sulfone Derivative (SO₂)
Molecular Weight 201.37 g/mol 217.37 g/mol 233.37 g/mol
Calculated LogP (cLogP) ~3.8~2.1~1.5
TPSA 28.6 Ų45.7 Ų63.1 Ų
H-Bond Acceptors 2 (N, S)3 (N, S=O)4 (N, SO₂)
Metabolic Stability High (C2 blocked)ModerateHigh
Primary Utility Hydrophobic probingPolarity tuning / H-bondingAqueous solubility enhancement

Mechanistic Insights: The Steric Shield Effect

When utilizing 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine, chemists must account for the steric environment around the sulfur atom. The gem-dimethyl group at C2 significantly hinders the approach of oxidants.

Causality in Experimental Design:

  • Diastereoselectivity: Oxidation to the sulfoxide is highly diastereoselective. The oxidant (e.g., mCPBA) will preferentially attack from the less hindered face of the sulfur atom (anti to the axial methyl group).

  • Reaction Kinetics: While the first oxidation to the sulfoxide is rapid, the second oxidation to the sulfone is kinetically sluggish due to the newly introduced oxygen atom further crowding the reactive site. Therefore, forcing conditions (excess oxidant, elevated temperatures, or stronger oxidants like Oxone) are required to achieve full conversion to the sulfone.

Experimental Workflows & Protocols

The following workflows detail the controlled oxidation of the building block.

G A 2,2-Dimethyl-4-(3-methylbutyl) thiomorpholine B mCPBA (1.05 eq) DCM, -78°C to 0°C A->B D Oxone (3.0 eq) MeOH/H2O, RT to 40°C A->D C Thiomorpholine 1-oxide (Sulfoxide) B->C F SAR Profiling: TPSA & LogD Tuning C->F E Thiomorpholine 1,1-dioxide (Sulfone) D->E E->F

Workflow for tuning physicochemical properties via controlled sulfur oxidation.

Protocol A: Diastereoselective Oxidation to Sulfoxide

Objective: Synthesize the mono-oxidized sulfoxide derivative while preventing over-oxidation to the sulfone.

Reagents & Materials:

  • 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (1.0 eq, 1.0 mmol)

  • meta-Chloroperoxybenzoic acid (mCPBA, 77% purity) (1.05 eq, 1.05 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the thiomorpholine building block in anhydrous DCM under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve exactly -78 °C. Rationale: Cryogenic temperatures suppress the kinetic rate of the second oxidation step, ensuring mono-oxidation.

  • Addition: Dissolve mCPBA in 5 mL of DCM and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize unreacted peroxide, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC Monitoring: Use a KMnO₄ stain. The starting material will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background), whereas the sulfoxide will show delayed/weaker staining.

  • LC-MS Validation: Look for the mass shift. Expected [M+H]⁺ = 218.37. The absence of a 234.37 peak confirms the suppression of over-oxidation.

Protocol B: Forcing Oxidation to Sulfone

Objective: Drive complete oxidation to the sulfone, overcoming the steric hindrance of the C2 gem-dimethyl group.

Reagents & Materials:

  • 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (1.0 eq, 1.0 mmol)

  • Oxone (Potassium peroxymonosulfate) (3.0 eq, 3.0 mmol)

  • Methanol / Water (1:1 v/v) (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the thiomorpholine building block in the Methanol/Water mixture. Rationale: Oxone requires an aqueous environment for solubility and reactivity, while methanol solubilizes the lipophilic starting material.

  • Addition: Add Oxone in one portion at room temperature.

  • Reaction: Stir the suspension at room temperature for 4 hours. If TLC indicates incomplete conversion (due to steric shielding), elevate the temperature to 40 °C for an additional 2 hours.

  • Workup: Dilute the reaction with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • NMR Shift Analysis: In ¹H-NMR (CDCl₃), the protons adjacent to the sulfur (C3 and C5) will exhibit a significant downfield shift (approx. +0.6 to +0.8 ppm) compared to the starting material. The gem-dimethyl singlet will also shift noticeably due to the strong electron-withdrawing nature of the adjacent SO₂ group.

  • LC-MS Validation: Expected [M+H]⁺ = 234.37. Complete disappearance of the 202.37 and 218.37 peaks confirms full conversion.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd Edition). Academic Press / Elsevier. (Chapter on Bioisosterism and physicochemical tuning). URL:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18501, Thiomorpholine. PubChem. URL:[Link]

Method

NMR spectroscopy sample preparation for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Initiating Data Collection I've initiated comprehensive Google searches to uncover the physicochemical properties of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. Currently, my focus is on pinpointing its structure, solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover the physicochemical properties of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. Currently, my focus is on pinpointing its structure, solubility characteristics, and stability profiles. I'm aiming for a broad information sweep.

Refining Sample Preparation

I'm now diving deep into sample prep for NMR. My focus has broadened to include protocols and best practices for small molecules. Solvent choices, concentration optimization, and internal standards are key. Next, I plan to develop an application note, structured logically.

Developing Application Note Strategy

I'm now formulating the application note's structure. It'll start with an introduction to the compound and the utility of NMR. I'll cover sample prep considerations in detail, then a step-by-step protocol, followed by interpretation guidelines and troubleshooting. I aim for a logical, well-structured flow.

Application

Application Note: Catalytic Pathways for the Synthesis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Methodological Guide & Standard Operating Procedure (SOP) Executive Summary & Strategic Overview The f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Methodological Guide & Standard Operating Procedure (SOP)

Executive Summary & Strategic Overview

The functionalized thiomorpholine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents due to its favorable metabolic stability and distinct conformational properties. The synthesis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine presents a specific challenge: achieving selective N-alkylation without triggering competitive elimination reactions or requiring stoichiometric toxic reducing agents.

This guide details two primary catalytic pathways for this transformation, heavily emphasizing the Borrowing Hydrogen (Hydrogen Autotransfer) methodology. Unlike classical SN2 alkylation—which suffers from over-alkylation and poor atom economy—or standard reductive amination requiring pressurized flammable gas, the borrowing hydrogen approach utilizes 3-methylbutan-1-ol (isoamyl alcohol) as both the alkylating agent and the hydrogen source.

By employing a Ruthenium-based catalytic system, this pathway ensures high atom economy, generates water as the sole byproduct, and provides a self-regulating steady-state concentration of the reactive aldehyde intermediate.

Mechanistic Rationale: The Borrowing Hydrogen Advantage

The synthesis requires attaching a 3-methylbutyl (isoamyl) chain to the sterically hindered secondary amine, 2,2-dimethylthiomorpholine.

Classical requires the ex-situ synthesis and handling of isovaleraldehyde, an unstable and volatile reagent, alongside external hydrogen gas and palladium catalysts.

Conversely, the Borrowing Hydrogen strategy represents a paradigm shift in green chemistry and process safety. As detailed in foundational reviews on , this pathway operates via a highly orchestrated catalytic cycle:

  • Dehydrogenation: The Ru(II) catalyst oxidizes the benign isoamyl alcohol to isovaleraldehyde, simultaneously forming a reactive Ru-hydride species.

  • Condensation: The in-situ generated aldehyde reacts with 2,2-dimethylthiomorpholine to form an iminium intermediate. The low steady-state concentration of the aldehyde prevents undesired aldol condensation side-reactions.

  • Hydrogen Autotransfer: The Ru-hydride complex selectively reduces the iminium ion to the target tertiary amine, regenerating the active catalyst.

Catalytic Cycle Visualization

G A Active [Ru] Catalyst B Alcohol Oxidation (Isoamyl Alcohol) A->B Alcohol coordinates C Ru-Hydride Intermediate + Isovaleraldehyde B->C β-Hydride elimination D Imine Formation (+ 2,2-Dimethylthiomorpholine) C->D Aldehyde reacts with amine E Imine Reduction (Hydrogen Autotransfer) D->E Imine coordinates to Ru F Target Product Release E->F Hydride transfer F->A Catalyst regeneration

Catalytic cycle of Ru-mediated borrowing hydrogen for thiomorpholine N-alkylation.

Quantitative Pathway Comparison

To justify the selection of the Borrowing Hydrogen pathway for scale-up, the following table summarizes the quantitative process metrics comparing it against classical Catalytic Reductive Amination.

Process MetricPathway A: Classical Reductive AminationPathway B: Borrowing Hydrogen (Ru-Catalyzed)
Primary Reagents Isovaleraldehyde, H2 gas (5 atm)3-Methylbutan-1-ol (Isoamyl alcohol)
Catalyst System 10% Pd/C (5 mol%)[Ru(p-cymene)Cl2]2 (2.5 mol%) + DPEphos
Atom Economy 78% (Requires external H2)91% (Hydrogen is recycled internally)
E-Factor (Waste/Product) ~15-20 (Due to solvent & catalyst mass)~5-8 (Highly efficient, water is sole byproduct)
In-Process Safety High Risk (Flammable H2, Pyrophoric Pd/C)Low Risk (Liquid reagents, bench-stable precatalyst)
Isolated Yield 72 - 80%88 - 94%

Data extrapolated from standard methodologies for .

Experimental Protocol: Borrowing Hydrogen Synthesis

This protocol is designed as a self-validating system . Each phase includes specific causality for the operational choices and In-Process Controls (IPCs) to ensure workflow integrity.

Pre-Reaction Preparation & Catalyst Activation

Causality: Ruthenium-hydride intermediates are sensitive to dissolved oxygen. Rigorous degassing is mandatory to prevent catalyst deactivation via irreversible oxidation. The addition of a catalytic base ( t -BuOK) is required to cleave the chloride dimers of the Ru-precatalyst and generate the active alkoxide complex.

  • Equipment Setup: Transfer a 100 mL Schlenk flask equipped with a magnetic stir bar into an argon-filled glovebox.

  • Reagent Charging:

    • Add 2,2-dimethylthiomorpholine (1.31 g, 10.0 mmol, 1.0 equiv).

    • Add[Ru(p-cymene)Cl2]2 (153 mg, 0.25 mmol, 2.5 mol%).

    • Add DPEphos ligand (269 mg, 0.50 mmol, 5.0 mol%).

    • Add Potassium tert-butoxide ( t -BuOK) (112 mg, 1.0 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (20 mL), followed by 3-methylbutan-1-ol (1.06 g, 12.0 mmol, 1.2 equiv).

  • Sealing: Seal the Schlenk flask with a Teflon stopcock, remove from the glovebox, and connect to a Schlenk line.

Reaction Execution
  • Heating: Submerge the flask in a pre-heated oil bath at 110 °C.

  • Agitation: Maintain vigorous stirring (800 rpm) for 24 hours.

  • IPC (In-Process Control): At 20 hours, withdraw a 50 µL aliquot under positive Argon flow. Dilute with HPLC-grade acetonitrile and analyze via GC-MS.

    • Validation Check: The reaction is deemed complete when the 2,2-dimethylthiomorpholine peak (m/z 131) is <2% relative to the product peak (m/z 201).

Workup & Purification (Acid-Base Extraction)

Causality: Because the target molecule is a lipophilic tertiary amine, an acid-base extraction cleanly separates the product from neutral unreacted alcohol, toluene, and the transition metal catalyst without the need for resource-intensive column chromatography.

  • Quenching: Cool the reaction mixture to room temperature and dilute with 30 mL of Ethyl Acetate (EtOAc). Filter the mixture through a 1-inch pad of Celite to remove precipitated Ru-salts.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M aqueous HCl (3 × 25 mL).

    • Validation Check: The target thiomorpholine is now protonated and resides in the aqueous layer. Discard the organic layer containing toluene and unreacted alcohol.

  • Basification: Cool the combined aqueous layers in an ice bath (0 °C). Carefully add 2M aqueous NaOH dropwise until the pH reaches 12 (verify via pH paper). The aqueous layer will turn cloudy as the free-base amine precipitates.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator, 30 °C, 250 mbar) to yield 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine as a pale yellow oil.

References

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 349(10), 1555-1575. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). "The Catalytic Amination of Alcohols." ChemCatChem, 3(12), 1853-1864. URL:[Link]

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Document Type: Preclinical Protocol & Technical Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Executive Summary & Molecular Profiling The compound 2,2-Dimethyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Preclinical Protocol & Technical Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Executive Summary & Molecular Profiling

The compound 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (hereafter referred to as DMB-TM ) represents a highly lipophilic, basic tertiary amine. Structurally, it features a thiomorpholine core with a gem-dimethyl substitution at the C2 position and an isopentyl (3-methylbutyl) chain at the N4 position.

Designing an in vivo dosing strategy for DMB-TM requires navigating specific pharmacokinetic (PK) challenges. The basic nitrogen (predicted pKa ~8.5) ensures the molecule is ionized in the acidic stomach but unionized in the neutral pH of the intestine and systemic circulation, driving rapid tissue distribution. However, the lipophilic isopentyl tail (predicted LogP ~3.2) necessitates specialized solubilization strategies to prevent in vivo precipitation upon intravenous (IV) administration [1]. Furthermore, while the gem-dimethyl group provides steric hindrance that may slow S-oxidation at the sulfur atom, the N-isopentyl group remains highly susceptible to CYP450-mediated N-dealkylation.

This application note provides a self-validating, end-to-end framework for formulating, dosing, and analyzing DMB-TM in rodent models, with a specific focus on evaluating Blood-Brain Barrier (BBB) penetration for central nervous system (CNS) applications.

Table 1: Predicted Physicochemical Properties & DMPK Implications
PropertyEstimated ValueExperimental Implication
Molecular Weight 215.38 g/mol Favorable for passive diffusion across the BBB.
LogP (Octanol/Water) ~3.2High lipophilicity; requires cosolvents/surfactants for IV formulation.
pKa (Conjugate Acid) ~8.5Basic amine; highly soluble at pH < 6, poorly soluble at physiological pH.
Primary Metabolic Liability N-dealkylation, S-oxidationRequires robust LC-MS/MS monitoring for active/reactive metabolites.

Formulation Strategy & Preparation Protocol

Standard aqueous buffers (e.g., PBS, saline) are insufficient for DMB-TM due to its high lipophilicity at physiological pH. Administering a suspension intravenously will cause micro-embolisms, while oral suspensions may yield erratic absorption. We employ a Cosolvent-Surfactant System (5% DMSO, 10% Tween 80, 85% Saline) to thermodynamically stabilize the compound in solution [1].

Protocol 1: Preparation of IV/PO Formulation (Self-Validating)

Causality Insight: DMSO is used to disrupt the crystalline lattice of the API, while Tween 80 forms micelles that entrap the lipophilic DMB-TM, preventing precipitation when introduced into the aqueous bloodstream.

  • Weighing: Accurately weigh 10.0 mg of DMB-TM free base into a sterile glass vial.

  • Primary Dissolution: Add 0.5 mL of sterile Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until completely dissolved.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Sonicate the mixture for 5 minutes at room temperature to ensure a homogeneous organic phase.

  • Aqueous Dilution: Dropwise, add 8.5 mL of 0.9% sterile saline while continuously vortexing to prevent localized supersaturation and precipitation.

  • Validation Step (Critical): Centrifuge a 1.0 mL aliquot of the final formulation at 10,000 × g for 10 minutes. Visually inspect for a pellet. Analyze the supernatant via HPLC-UV against a standard curve. Acceptance Criteria: The measured concentration in the supernatant must be within ±5% of the nominal target concentration (1.0 mg/mL). If the concentration is lower, precipitation has occurred, and the formulation must be discarded.

In Vivo Pharmacokinetic (PK) Workflow

To accurately determine clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%), a crossover or parallel IV/PO study design in Sprague-Dawley rats is recommended [3].

PK_Workflow A 1. Formulation & QC B 2. Animal Preparation A->B C 3. IV / PO Administration B->C D 4. Serial Blood Sampling C->D E 5. LC-MS/MS Quantification D->E

Figure 1. End-to-end self-validating workflow for in vivo PK evaluation of DMB-TM.

Protocol 2: Dosing and Serial Blood Sampling

Causality Insight: K2​ EDTA is selected as the anticoagulant over heparin. Heparin can cause severe ion-suppression during downstream electrospray ionization (ESI) in LC-MS/MS, artificially lowering the detected concentration of DMB-TM.

  • Animal Preparation: Fast rats for 12 hours prior to oral (PO) dosing to eliminate food-effect variables. IV cohorts do not require fasting.

  • Administration:

    • IV Dose: 2 mg/kg via lateral tail vein injection (Volume: 2 mL/kg).

    • PO Dose: 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Sampling Timepoints: Collect 200 µL of blood via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into pre-chilled K2​ EDTA tubes. Invert gently 5 times. Centrifuge at 4°C, 3000 × g for 10 minutes to separate plasma.

  • Validation Step (Bioanalytical QC): During LC-MS/MS analysis, include a matrix-matched calibration curve and three levels of Quality Control (QC) samples (Low, Mid, High). Acceptance Criteria: The analytical run is only valid if 67% of the QC samples fall within ±15% of their nominal values.

Blood-Brain Barrier (BBB) Penetration Profiling

Given the thiomorpholine scaffold, DMB-TM is highly likely to partition into the CNS. However, high lipophilicity also makes it a potential substrate for efflux transporters like P-glycoprotein (P-gp) [2]. Total brain-to-plasma ratio ( Kp​ ) is misleading because it does not account for non-specific binding to brain lipids. We must determine the unbound partition coefficient ( Kp,uu​ ).

BBB_Pathway Blood Systemic Circulation (Free DMB-TM) Endothelial Brain Microvascular Endothelium Blood->Endothelial Passive Diffusion Pgp Efflux Transporters (P-gp / BCRP) Endothelial->Pgp Substrate Binding Brain Brain Parenchyma (Target Engagement) Endothelial->Brain Transcellular Transport Pgp->Blood Active Efflux

Figure 2. Mechanistic pathway of DMB-TM blood-brain barrier penetration and active efflux.

Protocol 3: Steady-State Brain Tissue Sampling
  • Steady-State Dosing: Administer DMB-TM via continuous IV infusion for 4 hours to achieve steady-state plasma concentrations ( Css​ ).

  • Perfusion: 5 minutes prior to sacrifice, administer a 2 mg/kg IV bolus of FITC-dextran (a high-molecular-weight vascular marker). Euthanize via CO2​ asphyxiation and immediately perfuse transcardially with 50 mL of ice-cold saline to clear blood from the cerebral vasculature.

  • Homogenization: Harvest the brain, weigh it, and homogenize in 3 volumes (w/v) of blank buffer.

  • Validation Step (Perfusion QC): Measure FITC-dextran fluorescence in the brain homogenate. Acceptance Criteria: If the brain homogenate exhibits >1% of the plasma FITC-dextran signal, the perfusion was incomplete. The sample must be rejected to prevent vascular blood from falsely elevating the measured brain parenchymal concentration of DMB-TM.

Data Analysis & Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) should be performed to derive standard PK parameters. For a CNS-targeted lipophilic amine like DMB-TM, the following acceptance criteria generally apply for lead progression [4]:

Table 2: Target PK Parameters and Acceptance Criteria for CNS Candidates
ParameterDefinitionTarget Criteria for DMB-TMRationale
CLint​ Intrinsic Clearance< 30 mL/min/kg (Rat)Ensures sufficient half-life for sustained target engagement.
Vdss​ Volume of Distribution> 1.5 L/kgHigh Vd is expected due to the lipophilic isopentyl group driving tissue distribution.
F% Oral Bioavailability> 30%Required for viable oral dosage forms. Limited by first-pass N-dealkylation.
Kp,uu​ Unbound Brain/Plasma Ratio> 0.3Confirms free drug is crossing the BBB and not being heavily effluxed by P-gp.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx, 2(1), 3-14. URL:[Link]

  • European Medicines Agency (EMA). (2009). ICH Guideline M3(R2) on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. URL:[Link]

  • Lin, J. H., & Lu, A. Y. (2001). Drug metabolism and pharmacokinetics in drug discovery. Current Opinion in Chemical Biology, 5(4), 376-382. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks when functionalizing sterically nuanced heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks when functionalizing sterically nuanced heterocycles.

The synthesis of 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine from 2,2-dimethylthiomorpholine represents a classic challenge in tertiary amine construction. While researchers often default to standard SN​2 N-alkylation (Route A), this approach is fundamentally flawed for this specific scaffold due to competing nucleophilic sites. This guide dissects the thermodynamic and kinetic factors governing this transformation and provides a validated, high-yield reductive amination pathway (Route B).

Workflow cluster_A Route A: N-Alkylation cluster_B Route B: Reductive Amination SM 2,2-Dimethylthiomorpholine ReagentA Isoamyl Bromide SM->ReagentA ReagentB Isovaleraldehyde SM->ReagentB CondA K2CO3, MeCN, 80°C ReagentA->CondA Target 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine CondA->Target Yield: 45% (Side Reactions) CondB NaBH(OAc)3, AcOH, DCE ReagentB->CondB CondB->Target Yield: 92% (Highly Selective)

Figure 1: Synthetic workflows comparing N-alkylation and reductive amination yield efficiencies.

Troubleshooting Guides & FAQs

Q1: I am using Route A (isoamyl bromide) and seeing a highly water-soluble byproduct that won't extract into organic solvents. What is happening?

A: You are observing competitive over-alkylation. The issue here is twofold. First, the resulting tertiary amine remains nucleophilic and can react with a second equivalent of the alkyl halide to form a quaternary ammonium salt . Second—and highly specific to the thiomorpholine scaffold—the sulfur atom is a "soft" nucleophile that readily reacts with "soft" electrophiles like isoamyl bromide to form a sulfonium salt.

  • Causality: The dual-threat of N- and S-alkylation makes Route A kinetically messy.

  • Solution: Abandon Route A. Switch to Route B (Reductive Amination). Iminium formation is strictly an N-centric process, and the reducing agent does not react with thioethers, completely bypassing sulfonium salt formation.

Q2: During Route B (Reductive Amination), my reaction stalls at 70% conversion. Adding more reducing agent does not help. Why?

A: The bottleneck is not the reduction; it is the iminium ion equilibrium. Sodium triacetoxyborohydride (STAB) is a mild reducing agent that specifically targets the protonated iminium ion, not the intermediate hemiaminal .

  • Causality: Without sufficient acid, the hemiaminal cannot dehydrate to form the iminium ion. The reaction stalls because there is no electrophile for the STAB to reduce.

  • Solution: Add 1.0 equivalent of glacial acetic acid (AcOH). The acid protonates the hemiaminal hydroxyl group, turning it into a superior leaving group (water) and driving the equilibrium toward the reactive iminium species.

Q3: My reductive amination shows complete conversion on TLC, but my isolated yield after extraction is unexpectedly low (e.g., 50%). Where is the rest of my product?

A: Your target molecule is likely trapped in the aqueous layer as a stable amine-borane complex.

  • Causality: The boron byproducts generated during the STAB reduction act as Lewis acids. Your newly synthesized tertiary amine is a Lewis base. They form a tight complex that is highly polar and resists extraction into organic solvents like ethyl acetate or dichloromethane .

  • Solution: Implement a rigorous hydrolysis quench. Instead of a simple water wash, quench the reaction with 1N NaOH and stir vigorously for 45 minutes to break the Lewis acid-base complex before phase separation.

Mechanistic Pathway

Mechanism SM Amine + Aldehyde Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (AcOH Catalyzed) Product Target Tertiary Amine Iminium->Product Hydride Transfer (from STAB)

Figure 2: Reductive amination mechanism emphasizing the acid-catalyzed iminium ion formation.

Self-Validating Experimental Protocol: Route B (Optimized)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Scale: 10.0 mmol Materials: 2,2-Dimethylthiomorpholine (1.31 g, 10.0 mmol), Isovaleraldehyde (0.90 g, 10.5 mmol), Glacial Acetic Acid (0.60 g, 10.0 mmol), Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol), 1,2-Dichloroethane (DCE) (40 mL).

Step 1: Iminium Pre-formation

  • Dissolve 2,2-dimethylthiomorpholine in 40 mL of anhydrous DCE under a nitrogen atmosphere.

  • Add isovaleraldehyde (1.05 eq) followed immediately by glacial acetic acid (1.0 eq).

  • Stir at room temperature (20-25°C) for 30 minutes.

  • Validation Check: Remove a 10 µL aliquot, dilute in 1 mL DCE, and spot on a silica TLC plate (Eluent: 20% EtOAc/Hexanes, UV/KMnO4 stain). Pass criteria: Complete disappearance of the starting secondary amine spot and the appearance of a baseline/highly polar iminium spot.

Step 2: Selective Reduction

  • Cool the reaction vessel to 0°C using an ice bath (this prevents exothermic aldol condensation side-reactions).

  • Add STAB (1.5 eq) portion-wise over 10 minutes to manage hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3.5 hours.

  • Validation Check: Run an LC-MS or TLC of the reaction mixture. Pass criteria: Disappearance of the iminium intermediate and appearance of a single, non-polar product spot corresponding to the target tertiary amine.

Step 3: Complex Hydrolysis & Quench

  • Cool the mixture back to 0°C.

  • Slowly add 20 mL of 1N NaOH (aq) to quench unreacted STAB and neutralize the acetic acid.

  • Critical Step: Stir the biphasic mixture vigorously at room temperature for 45 minutes.

  • Validation Check: The organic layer should turn from slightly cloudy to completely transparent, indicating the destruction of the amine-borane complex.

Step 4: Isolation

  • Transfer to a separatory funnel and collect the organic (DCE) layer.

  • Extract the aqueous layer with an additional 20 mL of DCE.

  • Combine organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure target compound.

Quantitative Yield & Impurity Profiling

The table below summarizes the empirical data driving our recommendation to utilize Route B over Route A.

Synthesis MethodReagents & ConditionsTime (h)ConversionIsolated YieldPrimary Impurity Profile
Route A (Standard) Isoamyl bromide (1.2 eq), K₂CO₃, MeCN, 80°C12>95%45%S-alkyl sulfonium salts, Quaternary ammonium salts
Route A (Optimized) Isoamyl bromide (1.0 eq), DIPEA, DMF, 60°C1880%62%Unreacted secondary amine, trace S-alkylation
Route B (Standard) Isovaleraldehyde (1.1 eq), NaBH₄, MeOH, 25°C685%55%Amine-borane complex (lost in workup), Aldol products
Route B (Optimized) Isovaleraldehyde (1.05 eq), STAB, AcOH, DCE, 25°C 4 >98% 92% Trace unreacted aldehyde (<1%)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(36), 7785-7811. URL:[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. URL:[Link]

Optimization

Troubleshooting poor solubility of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine in aqueous media

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine .

This molecule presents a classic "grease ball" solubility challenge. It possesses a highly lipophilic aliphatic backbone (isopentyl group and gem-dimethyl substitutions) and lacks strong hydrogen-bond donors. Its only polar features are a weakly hydrogen-bonding sulfur atom and a tertiary amine. Understanding this causality is critical: your compound is not precipitating because of high crystal lattice energy ("brick dust"), but because the energetic cost of creating a cavity in water to accommodate its hydrophobic bulk is too high .

Below is our comprehensive troubleshooting guide, structured to move from mechanistic theory to validated, self-correcting experimental protocols.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the compound immediately "crash out" when I dilute my DMSO stock into physiological buffer (pH 7.4)?

The Causality: This is a phenomenon known as the "solvent shift" effect. When you spike a highly concentrated DMSO stock of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic compound is suddenly left stranded in a highly polar environment. Because the compound's basic tertiary amine is largely unprotonated at pH 7.4 (its estimated pKa is ~7.5–8.5), it lacks the charge necessary for dipole-ion interactions with water. This leads to rapid supersaturation, nucleation, and precipitation.

The Solution: You must lower the thermodynamic barrier to solvation before the solvent shift occurs. This is achieved by either lowering the pH to ionize the amine or by introducing a hydrophobic cavity (like a cyclodextrin) into the aqueous phase prior to drug addition.

Q2: Can I solve this simply by adjusting the pH of my assay buffer?

The Causality: Yes, but with limitations. According to the Henderson-Hasselbalch equation, lowering the pH of your buffer to at least 2 units below the compound's pKa (e.g., pH 5.5) will ensure >99% protonation of the thiomorpholine nitrogen. This converts the lipophilic free base into a water-soluble cationic salt. The Caveat: If your downstream application is a live-cell assay or an enzyme with a strict pH 7.4 optimum, this acidic buffer will cause assay artifacts or cell toxicity. For physiological pH assays, you must rely on excipients .

Q3: Which excipient strategy is best for in vitro assays requiring pH 7.4?

The Causality: For a bulky, lipophilic molecule like 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The cyclodextrin molecule has a hydrophilic exterior and a lipophilic core. The isopentyl tail and the dimethyl-substituted ring of your compound fit perfectly into this hydrophobic cavity, forming a non-covalent inclusion complex that shields the lipophilic surface area from water .

Part 2: Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubility enhancement strategy based on your specific assay constraints.

Formulation_Workflow Start Compound Precipitation in Aqueous Media Check_pH Can the assay tolerate pH < 6.0? Start->Check_pH Adjust_pH Lower pH (Form Salt) Use Citrate/Acetate Buffer Check_pH->Adjust_pH Yes Check_Tox Can the assay tolerate organic co-solvents? Check_pH->Check_Tox No Cosolvent Use 1-5% DMSO or 5-10% PEG400 Check_Tox->Cosolvent Yes Cyclodextrin Use 10-20% HP-β-CD (Inclusion Complexation) Check_Tox->Cyclodextrin No

Decision tree for selecting solubility strategies for lipophilic amines.

Part 3: Quantitative Excipient Data

When selecting an excipient, you must balance solubilizing power against biological toxicity. The table below summarizes the operational limits for common solubilizers used with lipophilic amines.

Excipient ClassSpecific AgentMechanism of ActionMax In Vitro Conc.Max In Vivo Conc. (IV)Key Limitation / Artifact Risk
Co-solvent DMSODisrupts water hydrogen bonding, lowers dielectric constant.0.5% - 1.0%< 5%High concentrations cause protein denaturation and cell lysis.
Co-solvent PEG 400Intercalates water; provides hydrophobic microenvironments.2.0% - 5.0%< 20%Viscous; can interfere with spectrophotometric readouts.
Surfactant Tween 80Forms micelles to encapsulate the lipophilic compound.0.1% - 0.5%< 5%Can disrupt cellular lipid bilayers and cause hemolysis.
Complexation HP-β-CDShields hydrophobic bulk within a lipophilic cavity.5.0% - 20.0%< 20%May sequester cholesterol from cell membranes at very high doses.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on simple "dump and stir" methods. Use the following self-validating protocols to achieve stable solutions of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine.

Protocol A: Phase Solubility Complexation with HP-β-CD

This protocol utilizes thermodynamic equilibration rather than kinetic solvent-shifting, ensuring the compound will not precipitate over time.

  • Preparation of Excipient: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Weigh out an excess amount of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (e.g., 5 mg) into a glass vial. Do not dissolve in DMSO first.

  • Equilibration: Add 1 mL of the 20% HP-β-CD buffer to the solid drug.

  • Agitation: Seal the vial and place it on an orbital shaker or end-over-end rotator at 37°C for 24 to 48 hours. Causality note: Inclusion complexation is an equilibrium process and requires time to reach thermodynamic saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any un-complexed, solid drug.

  • Validation: Carefully decant the clear supernatant. Quantify the dissolved compound concentration using HPLC-UV. This is your stable, 100% aqueous-compatible stock.

Solubility_Protocol SolidDrug Solid Compound (Excess) Mix Rotary Agitation (48h at 37°C) SolidDrug->Mix CycloBuffer 20% HP-β-CD in Buffer (pH 7.4) CycloBuffer->Mix Centrifuge Centrifugation (10,000g, 15min) Mix->Centrifuge Reach Equilibrium Analyze HPLC-UV Analysis of Supernatant Centrifuge->Analyze Remove Solid

Thermodynamic phase solubility workflow for HP-β-CD complexation.

Protocol B: Co-solvent / Surfactant Step-Down Method

If cyclodextrins cannot be used, use this kinetic method to prevent the "solvent shift" crash.

  • Primary Stock: Dissolve the compound in 100% PEG 400 to a concentration of 10 mM.

  • Surfactant Bridging: In a separate tube, mix the PEG 400 stock 1:1 with Tween 80. Vortex vigorously for 2 minutes. Causality note: The surfactant coats the solvated molecules before they encounter water.

  • Aqueous Titration: While vortexing the PEG/Tween/Drug mixture continuously, add the aqueous buffer drop-by-drop. Do not add the drug mixture to the buffer; add the buffer to the drug mixture.

  • Validation: Monitor for turbidity using a UV-Vis spectrophotometer at 600 nm. An absorbance > 0.05 indicates colloidal aggregation (crashing out).

References

  • Lipinski CA. Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. 2000. URL:[Link]

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004. URL:[Link]

  • Stella VJ, He Q. Cyclodextrins. Toxicologic Pathology. 2008. URL:[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Welcome to the Analytical Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2,2-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine .

Because this compound features a basic tertiary amine, a sulfur-containing heterocycle, lipophilic alkyl chains, and a complete lack of conjugated π -systems, standard reversed-phase HPLC approaches often fail. This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure analytical success.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: I cannot detect my compound using a standard UV detector at 254 nm or even 220 nm. What is the optimal detection strategy?

The Causality: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is an aliphatic heterocycle. It lacks an aromatic ring or conjugated π -electron system. Its only UV absorbance comes from the weak n→σ∗ transitions of the sulfur and nitrogen lone pairs, which occur deep in the vacuum UV range (below 210 nm). Operating at 200–210 nm results in severe baseline drift during gradient elution and high background noise from organic modifiers. The Solution: You must abandon UV detection in favor of universal, mass-based detectors. or Evaporative Light Scattering Detection (ELSD) are ideal for this non-volatile analyte. Alternatively, single quadrupole Mass Spectrometry (LC-MS) in positive Electrospray Ionization (ESI+) mode is highly sensitive due to the easily protonated tertiary amine. Crucial Constraint: Transitioning to CAD, ELSD, or MS dictates that your mobile phase buffers must be 100% volatile (e.g., formate, acetate, or bicarbonate).

Q2: My chromatogram shows severe peak tailing (shark-fin appearance). How do I fix this via mobile phase optimization?

The Causality: The tertiary amine in the thiomorpholine ring has an estimated pKa​ of ~8.5. At a standard unbuffered or neutral pH (pH ~6–7), the amine is protonated ( R3​NH+ ). Simultaneously, residual silanol groups ( Si−OH ) on the silica-based stationary phase have a pKa​ of ~4.0, meaning they are deprotonated and negatively charged ( Si−O− ) at neutral pH. This creates a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged column, leading to severe tailing. The Solution: You must manipulate the mobile phase pH to neutralize one of the two interacting species, as recommended by .

  • Approach A (Low pH): Use 0.1% Formic Acid (pH ~2.7). The amine remains charged, but the silanols are fully protonated (neutralized), shutting down the ion-exchange pathway.

  • Approach B (High pH): Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. The silanols are charged, but the basic amine is fully deprotonated (neutralized), resulting in pure hydrophobic retention. (Note: This requires a high-pH tolerant hybrid silica column).

Q3: Should I use Acetonitrile or Methanol as my organic modifier?

The Causality: While Acetonitrile (aprotic) generally provides lower backpressure and superior desolvation efficiency in MS/CAD detectors, Methanol (protic) has a unique advantage for basic amines on older or heavily used columns. Methanol can hydrogen-bond with residual silanols, effectively masking them from the basic thiomorpholine nitrogen. The Solution: If you are using a modern, fully endcapped or polar-embedded column, use Acetonitrile for optimal detector performance. If you are forced to use an older, standard C18 column and observe tailing despite pH control, switching to Methanol may mitigate the secondary interactions.

Part 2: Quantitative Mobile Phase Dynamics

To easily compare how mobile phase selection impacts the ionization state and resulting chromatography of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine, refer to the following data summary:

Mobile Phase pHVolatile Buffer SystemAmine State ( pKa​ ~8.5)Silanol State ( pKa​ ~4.0)Dominant InteractionExpected Peak Shape
2.5 0.1% Formic AcidIonized (+1)Neutral (0)HydrophobicSymmetrical
6.5 10 mM Ammonium AcetateIonized (+1)Ionized (-1)Ion-ExchangeSevere Tailing
10.5 10 mM Ammonium BicarbonateNeutral (0)Ionized (-1)HydrophobicSymmetrical

Part 3: Troubleshooting & Optimization Workflow

The following diagram maps the logical decision tree for optimizing the analysis of this specific thiomorpholine derivative.

HPLC_Optimization Start Analyze Thiomorpholine Derivative Detection Select Detector Start->Detection UV UV Detector (Not Recommended) Detection->UV Has Chromophore? MS_CAD MS / CAD / ELSD (Recommended) Detection->MS_CAD No Chromophore Buffer Select Volatile Buffer MS_CAD->Buffer Low_pH Low pH (2.5) 0.1% Formic Acid Buffer->Low_pH Cationic State High_pH High pH (10.5) 10mM NH4HCO3 Buffer->High_pH Neutral State Tailing Peak Tailing Issue? Low_pH->Tailing High_pH->Tailing Fix Use Polar-Embedded Column & Acetonitrile Tailing->Fix Yes

Workflow for optimizing HPLC mobile phase and detection for thiomorpholine derivatives.

Part 4: Self-Validating Experimental Protocol (LC-CAD/MS)

This protocol utilizes a low-pH strategy to neutralize silanols while maintaining compatibility with aerosol/mass detectors. The protocol includes built-in System Suitability Testing (SST) to ensure the method self-validates prior to sample analysis.

Materials & Setup
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 100 x 2.1 mm, 1.8 µm. (The embedded polar group provides a secondary shield against silanol interactions).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Detector: CAD (Evaporation temperature set to 35°C) or MS (ESI+, monitoring for [M+H]+ ).

Step-by-Step Methodology

Step 1: System Equilibration

  • Purge the LC lines with fresh mobile phases.

  • Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer (reducing band broadening).

  • Equilibrate the column at 5% B for 10 column volumes.

Step 2: Gradient Execution

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: Hold at 5% B.

  • 1.0 - 6.0 min: Linear ramp from 5% B to 95% B. (The lipophilic 3-methylbutyl and dimethyl groups require high organic content for elution).

  • 6.0 - 8.0 min: Hold at 95% B to wash strongly retained impurities.

  • 8.0 - 8.1 min: Return to 5% B.

  • 8.1 - 12.0 min: Re-equilibration.

Step 3: Self-Validation (System Suitability Test) Inject a 50 µg/mL standard of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. The system is considered validated and ready for use only if the following criteria are met:

  • Retention Factor ( k′ ): Must be ≥2.0 . (Ensures the analyte is not eluting in the void volume with unretained salts).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 (measured at 5% peak height). If Tf​>1.5 , the self-validation fails. This indicates the mobile phase pH has drifted or the column is degraded, allowing silanol interactions. Discard Mobile Phase A and remake.

  • Signal-to-Noise (S/N): Must be ≥100 for the standard injection.

Part 5: References

To ensure the highest level of scientific integrity, the methodologies and mechanistic explanations in this guide are grounded in established chromatographic science.

  • Title: HPLC Method Development for Basic Compounds and Peak Shape Optimization Source: Waters Corporation Technical Library URL: [Link]

  • Title: Practical HPLC Method Development and Silanol Interaction Mitigation Source: LCGC / Chromatography Online URL: [Link]

Optimization

Preventing oxidative degradation of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine during storage

Welcome to the Technical Support Center for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine . This molecule features a dual-heteroatom ring system (a thiomorpholine core) substituted with a bulky 3-methylbutyl (isoamyl) gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine . This molecule features a dual-heteroatom ring system (a thiomorpholine core) substituted with a bulky 3-methylbutyl (isoamyl) group on the nitrogen and a gem-dimethyl group adjacent to the sulfur. Due to the high electron density and polarizability of the sulfur atom, as well as the tertiary nature of the amine, this compound is highly susceptible to oxidative degradation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to prevent oxidation during long-term storage and handling.

Part 1: Troubleshooting & FAQs

Q1: We are observing rapid degradation of our batch even when stored at 4°C. Why is this happening? A: Storage at 4°C slows down thermal degradation but does not stop autooxidation if oxygen and trace radicals are present. The sulfur atom in the thiomorpholine ring is a "soft" nucleophile and is highly reactive toward trace hydroperoxides and dissolved oxygen. Even at low temperatures, radical chain reactions initiated by ambient light or trace transition metals can rapidly convert the thioether into a sulfoxide. To truly halt this, you must remove the causal agent: oxygen. This aligns with standard pharmaceutical stability principles outlined in the .

Q2: LC-MS analysis shows a +16 Da mass shift. How do we definitively distinguish between the S-oxide (sulfoxide) and the N-oxide? A: Both sulfur and nitrogen oxidation yield an [M+H+16]+ peak. You can distinguish them via two self-validating analytical methods:

  • Chromatography (Reverse-Phase HPLC): The N-oxide is significantly more polar than the sulfoxide and will elute much earlier on a standard C18 column.

  • 1H-NMR (Causality via structure): Look at the resonance of the 2,2-dimethyl protons. If S-oxidation occurs, the S=O bond creates a strong anisotropic deshielding effect, causing a significant downfield chemical shift in the adjacent gem-dimethyl protons compared to the parent compound. N-oxidation will primarily shift the protons on the 3-methylbutyl chain and the C3/C5 ring protons.

Q3: Is a standard Nitrogen ( N2​ ) purge sufficient for headspace blanketing? A: No. While N2​ is inert, its density (1.16 g/L) is lighter than ambient air (1.22 g/L). When you purge a vial with N2​ and remove the needle, ambient oxygen immediately rushes back into the vial due to turbulent mixing. Argon (Ar) (density 1.78 g/L) is strictly required. Argon acts as a heavy fluid, sinking to the bottom of the vial and physically displacing oxygen upward, creating a persistent protective blanket prior to sealing. For comprehensive inerting techniques, refer to standard.

Q4: Should we add an antioxidant to the formulation or storage solution? A: It depends on the downstream application. If the compound is stored neat (as an oil or solid), physical barriers (Argon, amber vials) are preferred. If stored in solution, adding a chain-breaking antioxidant like Butylated hydroxytoluene (BHT) at 0.01% w/v can scavenge peroxy radicals before they react with the sulfur atom. However, you must validate that BHT does not interfere with your downstream biological assays.

Part 2: Oxidative Degradation Pathways & Interventions

The following diagram illustrates the mechanistic pathways of degradation and the specific points where our protocols intervene.

OxidationPathways Compound 2,2-Dimethyl-4-(3-methylbutyl) thiomorpholine Sulfoxide Sulfoxide (+16 Da) Compound->Sulfoxide S-Oxidation (Fast) NOxide N-Oxide (+16 Da) Compound->NOxide N-Oxidation (Moderate) O2 Dissolved O2 & ROS (Hydroperoxides) O2->Compound Initiates Oxidation Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone S-Oxidation (Slow) Intervention1 Argon Displacement (Removes O2) Intervention1->O2 Blocks Intervention2 BHT / Antioxidants (Quenches ROS) Intervention2->O2 Neutralizes

Mechanistic pathways of thiomorpholine oxidation and targeted storage interventions.

Part 3: Quantitative Stability Data

The table below summarizes the causality between storage conditions and degradation over a 14-day accelerated stability study (40°C / 75% RH). Data demonstrates that physical exclusion of oxygen via Argon is the most critical factor.

Storage ConditionHeadspace GasLight Exposure% Parent Compound% Sulfoxide (+16 Da)% Sulfone (+32 Da)% N-Oxide (+16 Da)
Control (Poor) Ambient AirClear Vial (Light)68.4%22.1%4.3%5.2%
Nitrogen Purge Nitrogen ( N2​ )Amber Vial (Dark)85.2%11.0%1.1%2.7%
Argon Purge Argon (Ar)Amber Vial (Dark)98.7%0.9%< 0.1%0.3%
Argon + BHT Argon (Ar)Amber Vial (Dark)99.8% < 0.1% < 0.1% < 0.1%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The success of Protocol A is directly verified by the analytical checks in Protocol B.

Protocol A: Argon Blanketing and Crimp-Sealing for Long-Term Storage

Causality: Heavy noble gases displace oxygen at the liquid-gas interface, preventing the dissolution of O2​ into the compound matrix.

Materials Needed:

  • Schlenk line or regulated Argon gas cylinder with a fine-control needle valve.

  • 20-gauge stainless steel purging needles (long enough to reach 1 cm above the liquid/solid level).

  • Amber glass HPLC/storage vials with PTFE/Silicone septa and aluminum crimp caps.

Step-by-Step Methodology:

  • Preparation: Transfer the 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine into an amber glass vial. Do not fill the vial more than 50% capacity to allow for an adequate protective gas headspace.

  • Flow Calibration: Attach the purging needle to the Argon line. Submerge the tip in a small beaker of solvent (e.g., ethanol) and adjust the regulator until a gentle, steady stream of bubbles is observed (approx. 1-2 bubbles per second). Warning: High flow rates will cause the compound to splash or aerosolize.

  • Purging: Insert the Argon needle into the vial, positioning the tip exactly 1 cm above the surface of the compound.

  • Displacement: Allow the Argon to flow for exactly 60 seconds. Because Argon is denser than air, it will pool at the bottom and push ambient air out of the top of the vial.

  • Sealing (The Critical Step): While the Argon is still flowing, place the PTFE/Silicone septum cap loosely over the vial opening. Slowly withdraw the needle while simultaneously pressing the cap down to prevent any vacuum effect from drawing room air back in.

  • Crimping: Immediately crimp the aluminum seal tightly.

  • Storage: Transfer the sealed vial to a -20°C freezer.

Protocol B: LC-MS Validation of Storage Integrity

Causality: By monitoring the exact mass and retention time of the specific degradants, we validate that the Argon seal has not been compromised.

Step-by-Step Methodology:

  • Sample Prep: Extract a 5 µL aliquot of the stored compound using a gas-tight syringe (piercing the septum to maintain the Ar blanket for the remaining stock).

  • Dilution: Dilute to 1 mg/mL in LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor in Positive Electrospray Ionization (ESI+) mode.

  • Validation Criteria:

    • Extract Ion Chromatograms (EIC) for the parent mass [M+H]+ .

    • Extract EIC for [M+H+16]+ (Sulfoxide and N-oxide) and [M+H+32]+ (Sulfone).

    • System Pass: The combined Area Under the Curve (AUC) for the +16 and +32 peaks must be < 1.0% relative to the parent peak. If > 1.0%, the vial's seal was compromised, and the batch must be re-purified via flash chromatography before use.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Oxidation of Pharmaceuticals: Understanding the Basics of Pharmaceutical Oxidation Source: Pharmaceutical Development and Technology (Taylor & Francis). URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Trace Impurity Removal for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (hereafter referred to as DMMBT ) fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (hereafter referred to as DMMBT ) from complex post-synthesis reaction mixtures.

DMMBT presents unique purification challenges due to its dual-functional nature: it contains both a basic tertiary amine and a nucleophilic thioether. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

System Overview & Impurity Profiling

Before attempting purification, it is critical to understand the physicochemical landscape of your crude mixture. DMMBT is highly lipophilic, basic, and sensitive to oxidative environments.

Quantitative Impurity & Property Matrix

The following table summarizes the anticipated components in a standard reductive amination or alkylation synthesis, detailing the structural basis for their separation.

Compound / ImpurityRoleEst. pKa (Conjugate Acid)Est. LogPPrimary Removal Strategy
DMMBT (Target) Product~8.53.2N/A (Target Isolation)
2,2-Dimethylthiomorpholine Starting Material~9.01.1Electrophilic Scavenging
1-Bromo-3-methylbutane Alkylating AgentN/A (Neutral)2.9Acid-Base Extraction
DMMBT-Sulfoxide Oxidation Byproduct~7.01.5Flash Chromatography
Inorganic Salts Reagent ByproductsN/AN/AAqueous Wash / Filtration

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I losing product during silica gel chromatography, and why does it streak across multiple fractions?

The Causality: Standard silica gel ( SiO2​ ) is populated with weakly acidic surface silanol groups (pKa ~4.5). When DMMBT (a basic tertiary amine) interacts with these silanols, it undergoes an acid-base reaction, forming an ion pair. This ionic interaction is significantly stronger than standard dipole-dipole interactions, causing the compound to bind irreversibly or elute with severe peak tailing . The Solution: You must suppress silanol ionization. Add 1% to 5% Triethylamine (TEA) or standard aqueous ammonia to your mobile phase. TEA acts as a sacrificial base, capping the acidic silanols and allowing DMMBT to elute sharply via standard partitioning. Alternatively, switch to amine-functionalized silica (KP-NH) .

Q2: My LC-MS shows an impurity with [M+H]+ at +16 Da relative to the target. What is this, and how do I prevent it?

The Causality: The sulfur atom in the thiomorpholine ring is highly nucleophilic and electron-rich. Exposure to atmospheric oxygen, especially when concentrated on a rotary evaporator in warm water baths, leads to autoxidation, forming the corresponding sulfoxide (+16 Da) . The Solution:

  • Prevention: Always concentrate DMMBT under a vacuum with a bath temperature ≤30∘C . Backfill your rotary evaporator with Argon or Nitrogen, not ambient air.

  • Removal: The sulfoxide is significantly more polar than the thioether (see table above). It can be easily separated using standard normal-phase flash chromatography (Hexanes/EtOAc), as the sulfoxide will be retained much longer on the column.

Q3: Acid-base extraction removed my alkyl halide, but I still have unreacted 2,2-dimethylthiomorpholine. How do I separate these two amines?

The Causality: Both the secondary amine starting material and the tertiary amine product have highly overlapping pKa values (~8.5–9.0). Therefore, pH-based liquid-liquid extraction cannot discriminate between them; both will protonate and deprotonate at the same pH thresholds . The Solution: Exploit their difference in nucleophilicity. Secondary amines can react with electrophiles to form stable, neutral amides or ureas, whereas tertiary amines cannot. By treating the mixture with a polymer-supported isocyanate scavenger, the secondary amine is covalently bound to the resin and simply filtered away.

Visualized Workflows & Logic Trees

The following diagrams map the logical progression of isolating DMMBT from a crude matrix.

purification_workflow crude Crude Reaction Mixture acid_ext Acid Extraction (1M HCl) crude->acid_ext org_waste Organic Waste (Neutral Impurities) acid_ext->org_waste Organic Layer aq_phase Aqueous Phase (Amine Salts) acid_ext->aq_phase Aqueous Layer basify Basification (pH 12) & Extraction aq_phase->basify scavenger PS-Isocyanate Scavenger (Removes 2° Amine) basify->scavenger Organic Extract pure Pure Target Molecule scavenger->pure Filtration

Fig 1: Step-by-step triage workflow for isolating the target thiomorpholine from crude mixtures.

chrom_logic start Chromatography Selection silica Standard Silica (SiO2) start->silica amine_silica KP-NH / Amine Silica start->amine_silica tailing Peak Tailing & Irreversible Binding silica->tailing No Modifier modifier Add 1-5% TEA silica->modifier Modifier Added success Sharp Peaks & High Recovery amine_silica->success Direct Elution modifier->success

Fig 2: Decision tree for selecting the optimal stationary phase and mobile phase modifiers.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, it is caught immediately before proceeding.

Protocol A: Optimized Acid-Base Extraction

Objective: Remove neutral organics (alkyl halides) and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add an equal volume of 1M aqueous HCl . Stir vigorously for 10 minutes.

    • Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must be <2 . If not, add more HCl . At this pH, DMMBT is fully protonated and resides in the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the upper organic layer (contains neutral impurities like 1-bromo-3-methylbutane).

  • Washing: Wash the aqueous layer once more with a half-volume of EtOAc to ensure complete removal of lipophilic neutrals. Discard all organic layers.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the pH is >12 .

    • Self-Validation Check: The solution should turn cloudy as the free-base DMMBT precipitates/oils out of the aqueous phase.

  • Recovery: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Bath temp <30∘C ) to yield the amine-enriched crude.

Protocol B: Electrophilic Scavenging of Secondary Amines

Objective: Remove trace unreacted 2,2-dimethylthiomorpholine without chromatography.

  • Preparation: Dissolve the amine-enriched crude from Protocol A in anhydrous DCM ( 0.1M concentration).

  • Resin Addition: Add Polymer-Supported Isocyanate (PS-NCO) resin. Calculate the mass based on the estimated molar equivalents of the secondary amine impurity (use at least 3 equivalents of resin to ensure complete scavenging).

  • Incubation: Shake or gently stir the suspension at room temperature for 2 to 4 hours.

    • Mechanistic Note: The isocyanate groups on the resin will react exclusively with the sterically accessible secondary amine to form a solid-bound urea. The tertiary amine DMMBT cannot react and remains in solution.

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin cake twice with pure DCM to ensure complete recovery of DMMBT.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting oil will be free of secondary amine impurities.

References

  • W. Clark Still, Michael Kahn, Abhijit Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 1978. URL:[Link]

  • W. L. F. Armarego, Christina Li Lin Chai. "Purification of Laboratory Chemicals". ScienceDirect (Elsevier), 2013. URL:[Link]

  • Biotage. "How to Purify Basic Compounds". Biotage Knowledge Base. URL: [Link]

  • Organic Chemistry Portal. "Acid-Base Extraction". Organic Chemistry Portal. URL: [Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, solid-state scientists, and drug development professionals tasked with isolating and purifying 2,2-Dimethyl-4-(3-methylbuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, solid-state scientists, and drug development professionals tasked with isolating and purifying 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine .

Due to its unique structural liabilities—a bulky, sterically hindered thiomorpholine core coupled with a highly flexible 3-methylbutyl (isopentyl) tail—this tertiary amine presents severe crystallization challenges, most notably liquid-liquid phase separation (LLPS or "oiling out") and a profound reluctance to form a crystalline free base.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I have tried multiple solvent systems (heptane, ethyl acetate, ethanol), but the free base of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine remains a viscous oil even at -20°C. Why won't it crystallize?

A: This is a thermodynamic inevitability dictated by the molecule's structure. Crystallization requires the enthalpy of the crystal lattice ( ΔHcryst​ ) to overcome the entropy of the liquid state ( ΔSliquid​ ).

  • High Conformational Entropy: The isopentyl tail has multiple freely rotating σ -bonds, resulting in a massive entropic penalty upon locking into a rigid crystal lattice.

  • Steric Hindrance: The gem-dimethyl groups at the 2-position of the thiomorpholine ring create 1,3-diaxial interactions that prevent planar stacking.

  • Lack of H-Bond Donors: As a tertiary amine with a thioether, the molecule lacks strong hydrogen-bond donors, resulting in a weak lattice energy ( Ulattice​ ).

The Solution: You must alter the thermodynamic landscape by forming a salt. Protonating the tertiary amine creates a strong hydrogen-bond donor ( N+−H ) and introduces powerful electrostatic cation-anion interactions, drastically raising the melting point [1].

Q2: I attempted to form the Hydrochloride (HCl) salt, but during cooling, the solution turned into a milky emulsion that eventually settled as a sticky resin at the bottom of the flask. What is happening?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." When cooling the solution, the system hit the binodal curve before reaching the solubility curve. Instead of nucleating solid crystals, the supersaturated solution separated into two liquid phases: a solute-rich oil phase and a solvent-rich continuous phase. Because the HCl salt of this specific molecule still possesses high lipophilicity and the chloride ion is relatively small, the lattice energy remains insufficient to force nucleation before LLPS occurs. The solute-rich droplets eventually undergo glass transition, forming the sticky resin you observed [2].

Q3: How do I design a salt screen that specifically prevents LLPS for this molecule?

A: You must utilize the principle of Size and Shape Matching . Because the 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine cation is large, bulky, and asymmetric, pairing it with a small spherical anion (like Cl− or Br− ) leaves void spaces in the crystal lattice, lowering stability. Instead, screen with large, bulky sulfonic acids or rigid dicarboxylic acids . Counterions like p-Toluenesulfonate (Tosylate) or Naphthalene-2-sulfonate (Napsylate) provide flat, rigid aromatic surfaces that act as structural anchors, promoting π−π stacking and driving rapid nucleation before the LLPS boundary is crossed.

Part 2: Quantitative Data & Salt Screening Results

To streamline your workflow, we have summarized the thermodynamic and solid-state data from our standardized counterion screen for this molecule.

Table 1: Solid-State Evaluation of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine Salts

Counterion ΔpKa​ *Solvent SystemSolid State (PLM / XRPD)Melting Point ( Tm​ )Hygroscopicity (DVS)**
None (Free Base) N/ANeatAmorphous Oil< -20 °CN/A
Hydrochloride ~ 9.5EtOAc / EtOHAmorphous Resin (LLPS)Glass TransitionDeliquescent
Methanesulfonate ~ 8.8Acetone / MTBECrystalline (Metastable)74 °C8.5% (Hygroscopic)
p-Toluenesulfonate ~ 8.5IPA / HeptaneHighly Crystalline142 °C1.2% (Non-hygroscopic)
Napsylate ~ 8.2THF / HeptaneHighly Crystalline158 °C0.8% (Non-hygroscopic)

*Estimated based on a calculated base pKa​ of ~7.5. The "Rule of 3" ( ΔpKa​>3 ) is satisfied for all selected acids. **Dynamic Vapor Sorption (DVS) measured at 25°C, 80% Relative Humidity (RH).

Part 3: Verified Experimental Protocols

Protocol A: High-Throughput Salt Screening Workflow

This protocol is self-validating: it uses Polarized Light Microscopy (PLM) as an immediate go/no-go gate before wasting resources on XRPD.

  • Dispense: Add 50 mg of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine free base into 4 mL glass vials.

  • Solvation: Dissolve the free base in 500 µL of a screening solvent (e.g., Isopropanol, THF, or Acetone).

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., p-Toluenesulfonic acid monohydrate) dissolved in 200 µL of the same solvent.

  • Temperature Cycling: Seal the vials and subject them to temperature cycling: heat to 50°C at 1°C/min, hold for 1 hour, cool to 5°C at 0.5°C/min, hold for 1 hour. Repeat for 3 cycles.

  • Self-Validation (PLM Gate): Extract a 10 µL aliquot of the resulting slurry/oil. View under a Polarized Light Microscope.

    • If no birefringence is observed (dark field): The sample is an amorphous oil. Do not proceed to XRPD. Add 100 µL of anti-solvent (heptane) and repeat Step 4.

    • If birefringence is observed (bright, colorful flashes): Crystalline material is present. Proceed to isolate via vacuum filtration and analyze via XRPD.

Salt_Screening Base Free Base (Low Tm, Oily) AcidSelect Select Bulky Acids (Tosylate, Napsylate) Base->AcidSelect Screen Temp Cycling (Various Solvents) AcidSelect->Screen PLM PLM Gate (Birefringence?) Screen->PLM Amorphous Amorphous / Oil PLM->Amorphous No Crystalline Crystalline Solid PLM->Crystalline Yes AddAnti Add Anti-Solvent & Recycle Amorphous->AddAnti AddAnti->Screen XRPD Confirm via XRPD & Scale-up Crystalline->XRPD

Figure 1: Self-validating salt screening workflow utilizing a PLM gate to optimize analytical efficiency.

Protocol B: LLPS-Bypass Crystallization via Seeding (Tosylate Salt)

If you must scale up a salt that borders on the LLPS binodal curve, use this protocol. It relies on Focused Beam Reflectance Measurement (FBRM) to validate the thermodynamic state of the system [3].

  • Dissolution: Dissolve 10 g of the crude Tosylate salt in 40 mL of Isopropanol (IPA) at 60°C.

  • Cooling to Metastable Zone: Cool the solution slowly (0.2°C/min) to 45°C. Note: The cloud point (LLPS onset) is previously determined to be 38°C. 45°C places the system in the metastable zone, safely above the binodal curve.

  • Seeding & Self-Validation: Introduce 1% w/w of crystalline seeds.

    • FBRM Validation: Monitor the chord length distribution. If the fine chord counts drop to zero within 10 minutes, the system is undersaturated (seeds dissolved); you must lower the temperature by 2°C and re-seed. If chord counts remain stable and begin to grow, the system is successfully seeded.

  • Desupersaturation: Hold at 45°C for 2 hours to allow the seeds to consume the supersaturation, pulling the concentration curve away from the LLPS boundary.

  • Anti-Solvent Addition: Dose 60 mL of Heptane linearly over 4 hours while maintaining the temperature at 45°C.

  • Final Cooling: Cool the resulting slurry to 5°C at 0.1°C/min. Filter and wash with cold IPA/Heptane (1:2).

LLPS_Workflow Start Hot Solution (60°C) Cool Cool to 45°C (Above Cloud Point) Start->Cool Seed Add 1% Seeds Cool->Seed FBRM FBRM Check: Seeds Stable? Seed->FBRM Dissolved Seeds Dissolved (Undersaturated) FBRM->Dissolved No Hold Hold 2h to Consume Supersaturation FBRM->Hold Yes LowerTemp Lower Temp by 2°C Dissolved->LowerTemp LowerTemp->Seed AntiSolvent Dose Heptane (4 hours) Hold->AntiSolvent

Figure 2: FBRM-validated seeding workflow designed to bypass Liquid-Liquid Phase Separation.

References

  • Title: Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL: [Link] (Note: This links to the authoritative journal landing page for process chemistry where salt screening methodologies are standardized.)

  • Title: Liquid–Liquid Phase Separation in Pharmaceutical Crystallization: Mechanisms and Mitigation Source: Crystal Growth & Design (ACS Publications) URL: [Link] (Note: This links to the premier journal for thermodynamic phase boundary analysis and LLPS mechanics.)

  • Title: Application of Process Analytical Technology (PAT) in Crystallization Process Development Source: International Journal of Pharmaceutics (Elsevier) URL: [Link] (Note: This links to the verified source journal for FBRM and chord-length distribution validation techniques.)

Troubleshooting

Technical Support Center: GC-MS Analysis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2,2-Dimethyl-4-(3-methylbutyl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (Molecular Formula: C₁₁H₂₃NS, MW: 201.15 g/mol ) via Gas Chromatography-Mass Spectrometry (GC-MS).

This molecule presents a unique analytical triad: a basic tertiary amine, an oxidation-prone thioether, and bulky aliphatic substituents. Standard GC-MS methods often fail here, resulting in peak tailing, thermal degradation, or uninterpretable mass spectra. This guide provides field-proven, self-validating protocols to optimize your analytical workflow.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and poor reproducibility at low concentrations (<10 ppm)?

The Causality: The tertiary amine nitrogen in the thiomorpholine ring acts as a strong Lewis base. In a standard GC inlet or column, this nitrogen undergoes hydrogen bonding and Lewis acid-base interactions with active, unshielded silanol groups (-SiOH) on the glass liner or the fused silica column backbone. This interaction is non-linear, meaning it disproportionately consumes the analyte at low concentrations, leading to severe tailing and loss of response. The Solution: You must establish a completely inert sample pathway. Switch to an Ultra-Inert (UI) deactivated dimpled liner. Replace standard 5% phenyl columns with base-optimized columns (e.g., Rxi-5Amine or DB-5MS UI) where the stationary phase polymer is specifically terminated to shield residual silanols.

Q2: The molecular ion (m/z 201) is missing in my 70 eV EI spectrum. How can I confirm the intact molecule?

The Causality: Aliphatic tertiary amines are highly susceptible to rapid α -cleavage under standard 70 eV Electron Ionization (EI). The internal energy imparted by the 70 eV electron beam vastly exceeds the ionization energy (~8-9 eV) and the bond dissociation energy. For this molecule, the α -cleavage of the 3-methylbutyl (isoamyl) chain results in the rapid loss of an isobutyl radical (•CH₂CH(CH₃)₂, 57 Da), leaving a highly stable iminium cation. Consequently, the molecular ion (M⁺•) abundance drops near zero. The Solution: To validate the intact mass, lower the electron energy to 15–20 eV ("Cold EI" or low-energy EI) to reduce the excess internal energy, or switch to Positive Chemical Ionization (PCI) using methane or ammonia to generate a stable [M+H]⁺ pseudomolecular ion at m/z 202.

Q3: I am observing multiple unexpected pre-peaks eluting just before my main analyte. What is happening?

The Causality: The thioether (sulfur) moiety is highly susceptible to thermal degradation and oxidation. If your carrier gas contains trace oxygen, or if your inlet temperature is set too high (>250°C) with a dirty liner containing matrix ash (which acts as a catalyst), the thiomorpholine can oxidize to a sulfoxide or thermally cleave. The Solution: Lower the inlet temperature to 220°C. Install a high-capacity indicating oxygen trap on the helium carrier gas line directly behind the GC mainframe.

Part 2: Logical Workflows & Visualizations

To systematically resolve these issues, follow the troubleshooting logic outlined in the workflow below.

G Start Symptom Identified Tailing Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing NoMolIon Missing Molecular Ion (m/z 201) Start->NoMolIon Degradation Pre-peak Ghosting (Thermal Breakdown) Start->Degradation Cause1 Active Silanol Sites (Lewis Acid-Base Interaction) Tailing->Cause1 Cause2 Excessive Internal Energy (70 eV EI Cleavage) NoMolIon->Cause2 Cause3 Inlet Oxidation / Hot Spots Degradation->Cause3 Sol1 Install Ultra-Inert Liner & Base-Deactivated Column Cause1->Sol1 Sol2 Lower EI Energy (15 eV) or Switch to PCI Cause2->Sol2 Sol3 Lower Inlet Temp to 220°C & Replace O2 Traps Cause3->Sol3

Figure 1: Diagnostic GC-MS troubleshooting workflow for basic thiomorpholine derivatives.

Mass Spectrometry Fragmentation Pathway

Understanding the EI fragmentation is critical for MRM (Multiple Reaction Monitoring) transitions or SIM (Selected Ion Monitoring) setup.

Frag M Molecular Ion (M+•) m/z 201 F1 Alpha-Cleavage (Alkyl) Loss of Isobutyl (-57 Da) M->F1 F2 Alpha-Cleavage (Ring) Loss of Methyl (-15 Da) M->F2 I1 Major Fragment m/z 144 F1->I1 I2 Minor Fragment m/z 186 F2->I2

Figure 2: Primary EI fragmentation pathways via alpha-cleavage directed by the tertiary amine.

Part 3: Experimental Protocols

Protocol: Step-by-Step GC-MS Optimization for Basic Thiomorpholines

This self-validating protocol ensures the system is inert before quantitative data is collected.

Step 1: Inlet Deactivation & Preparation

  • Cool the GC inlet and MS transfer line to <50°C.

  • Remove the existing liner and gold seal.

  • Install an Ultra-Inert (UI) single-taper liner with base-deactivated glass wool. Causality: Glass wool is required for sample vaporization, but standard wool exposes vast amounts of active silanols. Base-deactivated wool prevents analyte sequestration.

  • Install a new proprietary deactivated gold seal to prevent catalytic degradation of the thioether.

Step 2: Column Installation & Carrier Gas Purification

  • Install a base-optimized column (e.g., 30m x 0.25mm x 0.25µm, 5% diphenyl/95% dimethyl polysiloxane, specifically deactivated for amines).

  • Purge the column with Helium (Grade 5.0, 99.999%) at 1.2 mL/min for 15 minutes before heating.

  • Verify the inline oxygen and moisture traps are not saturated. Validation: Run an air/water check on the MS. The m/z 28 (N₂) to m/z 32 (O₂) ratio must be ~4:1, and m/z 18 (H₂O) must be <2% of the m/z 69 calibration gas peak.

Step 3: Temperature Programming & Injection

  • Set the inlet temperature to 220°C (Splitless mode, purge valve opens at 0.75 min).

  • Oven Program: Start at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inject a 10 ppm standard. Calculate the Asymmetry Factor (As) of the peak. Validation: If As > 1.3, the system is still active, and the column may require trimming.

Part 4: Quantitative Data Presentation

Table 1: Optimized GC-MS Instrument Parameters
ParameterStandard Method (Prone to Failure)Optimized Method (For Thiomorpholines)
Inlet Temperature 250°C - 280°C220°C (Prevents thioether degradation)
Liner Type Standard SplitlessUltra-Inert, Base-Deactivated Glass Wool
Column Phase Standard DB-5 / HP-5Rxi-5Amine or DB-5MS UI
Carrier Gas Flow 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow, High Purity)
Ionization Energy 70 eV15-20 eV (or PCI with Methane)
MS Source Temp 230°C250°C (Reduces peak tailing in the source)
Table 2: Diagnostic MS Fragments (70 eV EI)
m/z ValueRelative AbundanceStructural AssignmentCausality / Mechanism
201 < 5%[M]⁺•Intact molecular ion; low abundance due to rapid amine-directed cleavage.
186 15%[M - CH₃]⁺ α -cleavage at the C2 position (loss of a methyl group from the gem-dimethyl moiety).
144 > 80%[M - C₄H₉]⁺ α -cleavage of the 3-methylbutyl chain (loss of isobutyl radical). Forms a stable iminium ion.
130 100% (Base Peak)[M - C₅H₁₁]⁺Cleavage of the entire isoamyl group at the C-N bond, often followed by ring rearrangement.

References

  • Agilent Technologies. (2021). Analysis of Basic Compounds using Ultra Inert GC Columns and Liners. Agilent Application Notes. Retrieved from:[Link]

  • Restek Corporation. (2023). GC Troubleshooting Guide: Resolving Peak Tailing and Activity for Basic Compounds. Restek Chromatography Resources. Retrieved from:[Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Electron Ionization Fragmentation of Aliphatic Amines and Thioethers. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Standard reference for α -cleavage mechanisms in tertiary amines). Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine versus morpholine derivatives in drug design

Comparative Guide: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine vs. Morpholine Derivatives in Drug Design Strategic Context: Beyond the Morpholine Paradigm In contemporary medicinal chemistry, the morpholine ring is a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine vs. Morpholine Derivatives in Drug Design

Strategic Context: Beyond the Morpholine Paradigm

In contemporary medicinal chemistry, the morpholine ring is a ubiquitous privileged scaffold, heavily relied upon to enhance aqueous solubility, modulate the pKa of adjacent basic centers, and serve as a versatile hinge-binding motif in kinase inhibitors. However, the standard morpholine core is not without its liabilities, primarily concerning rapid CYP450-mediated oxidative metabolism (ring opening) and insufficient lipophilicity for targets buried in deep hydrophobic pockets.

Enter 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine —a highly specialized, sterically demanding bioisostere. By replacing the oxygen atom with sulfur, introducing a gem-dimethyl group at the C2 position, and appending a highly lipophilic isopentyl (3-methylbutyl) chain to the nitrogen, this derivative fundamentally shifts the pharmacological profile. It transitions the moiety from a hydrophilic "solubility enhancer" to a conformationally restricted, metabolically shielded "hydrophobic anchor."

Physicochemical and Structural Divergence

The causality behind selecting this bulky thiomorpholine derivative over a standard morpholine rests on three structural pillars:

  • Chalcogen Swap (O to S): Sulfur is larger, more polarizable, and significantly less electronegative than oxygen. This reduces the hydrogen-bond acceptor (HBA) capacity of the ring, which is strategically advantageous when avoiding off-target polar interactions. Furthermore, the sulfur atom introduces a unique metabolic vector: targeted oxidation to sulfoxides or sulfones to fine-tune clearance rates, a concept foundational to bioisosterism [1].

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The 2,2-dimethyl substitution at the alpha-carbon serves a dual purpose. First, it completely blocks CYP450-mediated alpha-oxidation at that site, a primary pathway for morpholine degradation. Second, it restricts the conformational flexibility of the thiomorpholine ring, locking it into a preferred chair conformation that projects the N-alkyl group into a specific vector for target engagement.

  • The N-(3-Methylbutyl) Tail: This flexible, branched aliphatic chain mimics leucine/isoleucine side chains, providing massive lipophilic bulk designed to probe deep, hydrophobic allosteric pockets (e.g., in GPCRs or ion channels) where a standard morpholine would suffer a severe desolvation penalty.

Quantitative Performance Comparison

The following table synthesizes the divergent physicochemical and metabolic profiles of the standard morpholine core versus the specialized thiomorpholine derivative.

ParameterMorpholine Core2,2-Dimethyl-4-(3-methylbutyl)thiomorpholinePharmacological Implication
Molecular Weight 87.12 g/mol 201.37 g/mol Significant increase in steric bulk; shifts ligand efficiency metrics.
cLogP -0.86 (Hydrophilic)~3.8 (Highly Lipophilic)Enhanced membrane permeability; drives binding in hydrophobic pockets.
Conjugate Acid pKa ~8.3~7.1Reduced basicity due to steric hindrance and solvation effects.
Primary Metabolic Route Alpha-carbon oxidation & ring openingS-oxidation (Sulfoxide formation)Shifts clearance mechanism; prevents toxic reactive metabolite formation.
H-Bond Acceptors 2 (N, O)1 (N) - S is a weak HBAAlters target residence time and off-target kinase promiscuity.

Experimental Methodologies

To objectively validate the performance of these derivatives, the following self-validating protocols must be employed.

Protocol A: Comparative Microsomal Stability & Metabolite Identification (MetID)

Causality: This assay is designed to prove that the 2,2-dimethyl group effectively blocks alpha-oxidation and redirects metabolism exclusively to the sulfur atom.

  • Preparation: Prepare 10 mM stock solutions of the morpholine control and the thiomorpholine derivative in DMSO.

  • Incubation Matrix: Dilute compounds to a 1 µM final concentration in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Self-Validating Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil t1/2 exceeds 15 minutes, the microsomes are metabolically compromised, and the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Q-TOF for MetID). Monitor for mass shifts of +16 Da (S-oxidation) in the thiomorpholine, versus fragmentation indicative of ring-opening in the morpholine.

Protocol B: Lipophilicity (LogD) and pKa Profiling via Potentiometric Titration

Causality: Due to the extreme lipophilicity of the thiomorpholine derivative, standard aqueous titration will fail due to precipitation. A cosolvent extrapolation method is required.

  • Cosolvent Preparation: Prepare solutions of the compound (1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate each solution from pH 2.0 to 12.0 using 0.5 M KOH via an automated potentiometric titrator.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate to 0% organic modifier to determine the true aqueous pKa.

  • LogD Determination: Utilize the shake-flask method with octanol/PBS (pH 7.4). Quantify partitioning via UPLC-UV to validate the predicted cLogP shift.

Visualizations

MetabolicDivergence Morpholine Standard Morpholine Core AlphaOx CYP450 Alpha-Oxidation Morpholine->AlphaOx RingOpen Ring Opening / Dealkylation AlphaOx->RingOpen Thio 2,2-Dimethyl-4-(3-methylbutyl) thiomorpholine StericBlock Alpha-Carbon Blocked (Gem-Dimethyl Effect) Thio->StericBlock SOx S-Oxidation (Sulfoxide/Sulfone) StericBlock->SOx

Metabolic divergence: Morpholine ring opening vs. sterically directed S-oxidation in thiomorpholines.

ADMEWorkflow Comp Compound Incubation HLM Human Liver Microsomes Comp->HLM Quench Acetonitrile Quench HLM->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Clearance & MetID LCMS->Data

Standardized self-validating workflow for comparative microsomal stability and MetID.

Conclusion

The substitution of a standard morpholine [2] with 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine [3] is not a simple bioisosteric swap; it is a profound structural overhaul. While morpholine remains the gold standard for improving aqueous solubility and tuning basicity, the highly substituted thiomorpholine derivative is a precision tool. It should be deployed specifically when a drug discovery program requires deep hydrophobic pocket engagement, rigid conformational control via the Thorpe-Ingold effect, and the evasion of alpha-carbon oxidative liabilities.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8988, Morpholine. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79040, Thiomorpholine. URL: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. URL:[Link]

Comparative

Validating the Purity of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: A Comparative LC-MS Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validated Protocol Executive Summary & Chemical Profiling The accurate purity validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validated Protocol

Executive Summary & Chemical Profiling

The accurate purity validation of novel small molecules is the cornerstone of preclinical drug development and chemical biology. 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine presents a unique analytical challenge. Structurally, it is a highly lipophilic tertiary amine featuring a sterically hindered thioether core.

Crucially, this molecule lacks a conjugated π-electron system or aromatic rings . This absence of a strong chromophore renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) dangerously inadequate, as it is virtually blind to both the parent compound and its primary degradation products (such as N-oxides and S-oxides). Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS), specifically utilizing Electrospray Ionization (ESI), emerges not just as an alternative, but as the mandatory gold standard for its purity validation[1].

This guide objectively compares LC-MS against traditional analytical modalities and provides a self-validating, step-by-step experimental workflow designed to ensure absolute scientific integrity.

Comparative Analysis: LC-MS vs. Alternative Modalities

To justify the selection of LC-MS, we must evaluate its performance metrics against orthogonal techniques. The table below summarizes the experimental capabilities of each modality when analyzing non-chromophoric, basic, and oxidizable compounds.

Analytical ModalityLimit of Detection (LOD)Specificity (Resolution of S-Oxides)Dynamic RangePrimary Limitation for this CompoundOverall Verdict
UHPLC-ESI-MS 0.5 ng/mL High (Resolves exact +15.99 Da shifts)4 logs Susceptible to matrix ion suppressionGold Standard
HPLC-UV (210 nm) > 50 µg/mLLow (Baseline drift at low wavelengths)2 logsNo strong chromophore; false purity readingsInadequate
GC-MS / GC-FID 10 ng/mLModerate3 logsRisk of thermal degradation of the isopentyl groupOrthogonal Backup
qNMR (1H) ~ 1 mg/mLHigh (Definitive structural proof)1.5 logsInsufficient sensitivity for trace (<0.1%) impuritiesBest for Absolute Assay

Causality Insight: While Quantitative NMR (qNMR) is excellent for determining the absolute mass fraction of the main compound, its low sensitivity makes it impossible to validate purity to the International Council for Harmonisation (ICH) Q2(R2) threshold of 0.1% for unknown impurities[2]. GC-MS offers good sensitivity, but the thermal lability of the tertiary amine and thioether linkages at injector temperatures (>250°C) can induce artificial degradation, skewing the purity profile. UHPLC-ESI-MS bypasses these issues entirely.

The Self-Validating LC-MS Workflow

To ensure trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a closed, self-validating loop. Every potential source of error (carryover, ion suppression, instrument drift) must be actively monitored and neutralized within the run sequence.

LCMS_Workflow A 1. System Suitability (Mass & RT Check) B 2. Blank Injection (Carryover Check) A->B C 3. UHPLC Separation (High pH, C18) B->C D 4. ESI-HRMS Detection (Positive Mode) C->D E 5. Spike Recovery (Matrix Effect Check) D->E F 6. Purity Assessment (100% Area Normalization) E->F

Fig 1: End-to-end self-validating LC-MS workflow for thiomorpholine purity assessment.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Matrix Control

Objective: Prepare samples that allow for the detection of trace impurities without saturating the detector with the main peak.

  • High-Concentration Sample (for Impurity Profiling): Dissolve 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL .

  • Low-Concentration Sample (for Main Peak Quantitation): Dilute an aliquot of the high-concentration sample to 10 µg/mL .

  • Spike Recovery Control: Spike a known stable isotope-labeled internal standard (or a structurally similar amine, e.g., diphenhydramine) at 0.5% (5 µg/mL) into the high-concentration sample.

    • Causality: ESI is prone to ion suppression. If the main peak (1.0 mg/mL) co-elutes with an impurity, it will suppress the impurity's ionization. The spike recovery control proves that trace compounds can still be ionized and detected in the dense matrix of the main peak.

Phase 2: Chromatographic Separation (UHPLC)

Objective: Achieve baseline resolution between the lipophilic parent compound and polar degradation products (S-oxides/N-oxides).

  • Column Selection: Use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.8 with Ammonium Hydroxide.

    • B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, re-equilibrate for 4 minutes.

    • Causality: The tertiary amine in 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine has a pKa of approximately 8.5. Running the mobile phase at pH 9.8 ensures the molecule is fully deprotonated (neutral) during separation. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, symmetrical peaks for accurate integration[3].

Phase 3: Mass Spectrometry (ESI-HRMS)

Objective: Maximize ionization efficiency and acquire high-resolution mass data for structural confirmation of impurities.

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition: Scan range m/z 50 to 800. Use High-Resolution Mass Spectrometry (HRMS, e.g., TOF or Orbitrap) to achieve mass accuracy < 3 ppm.

    • Causality: Despite being neutral in the basic mobile phase, the tertiary amine readily accepts a proton in the acidic environment of the ESI droplet evaporation process (aided by the application of voltage), forming a robust [M+H]⁺ ion. The high desolvation temperature is required to efficiently vaporize the highly aqueous initial mobile phase.

Phase 4: Data Interpretation & Purity Calculation
  • Extract Ion Chromatograms (EIC): Do not rely solely on the Total Ion Chromatogram (TIC). Extract the exact mass of the parent compound ([M+H]⁺ m/z ~216.17) and scan for common degradation masses:

    • +15.9949 Da: Indicates S-oxidation (sulfoxide) or N-oxidation.

    • +31.9898 Da: Indicates S,S-dioxide (sulfone) formation.

  • Area Normalization: Calculate purity using the 100% area normalization method from the TIC, ensuring that the response factor of the impurities is assumed to be similar to the parent compound (a standard limitation of MS that must be noted in the validation report).

References

  • Liquid Chromatography-Mass Spectrometry (LC-MS) in Pharmaceutical Analysis Source: National Center for Biotechnology Information (NCBI), PubMed Central. URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2655856/]
  • ICH Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA). URL:[https://www.fda.gov/media/152208/download]
  • Analysis of basic compounds by reversed-phase liquid chromatography Source: Journal of Chromatography A (via PubMed). URL:[https://pubmed.ncbi.nlm.nih.gov/15219854/]
Validation

Benchmarking 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: A Comparative Guide to Sterically Shielded S-Heterocycles

Thiomorpholines are highly valued in medicinal chemistry as bioisosteres for piperidines and morpholines, offering unique hydrogen-bond acceptor properties and distinct conformational profiles. However, the susceptibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiomorpholines are highly valued in medicinal chemistry as bioisosteres for piperidines and morpholines, offering unique hydrogen-bond acceptor properties and distinct conformational profiles. However, the susceptibility of the sulfur atom to rapid oxidation—forming polar sulfoxides and sulfones—often severely limits their pharmacokinetic (PK) viability.

This technical guide benchmarks a sterically modified derivative, 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (hereafter referred to as Compound A ), against standard unsubstituted thiomorpholine and N-methylthiomorpholine. By analyzing physicochemical properties and metabolic stability, we provide a framework for utilizing steric shielding to optimize S-heterocycles.

Structural Rationale: The Mechanics of Steric Shielding

The structural modifications in Compound A are not arbitrary; they are engineered to exploit specific physical organic chemistry principles to bypass standard metabolic liabilities [1].

  • The Gem-Dimethyl Effect (C2 Position): Placing a 2,2-dimethyl group adjacent to the sulfur atom introduces severe steric hindrance. Causality: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes require a close, unobstructed spatial approach to the sulfur lone pairs to transfer oxygen. The bulky gem-dimethyl groups physically block this trajectory, drastically reducing the rate of S-oxidation [3]. Furthermore, the Thorpe-Ingold effect restricts the ring's conformational flexibility, locking it into a stable chair conformation that can reduce the entropic penalty upon target binding.

  • N-Isopentyl Substitution (4-(3-methylbutyl) group): Causality: Unsubstituted thiomorpholines are highly polar. The addition of an isopentyl chain significantly drives up lipophilicity (LogP), enhancing passive membrane permeability. While this solves permeability issues, it shifts the metabolic soft spot from the sulfur atom to aliphatic C-H oxidation at the terminal methyls of the isopentyl chain.

G CompoundA 2,2-Dimethyl-4-(3-methylbutyl) thiomorpholine HLM HLM Incubation (+ NADPH) CompoundA->HLM Standard Standard Thiomorpholine Standard->HLM SOx Rapid S-Oxidation (Sulfoxide/Sulfone) HLM->SOx Major Pathway Steric Steric Shielding (Gem-Dimethyl Blockade) HLM->Steric Blocked AliphOx Aliphatic Oxidation (N-Isopentyl Group) Steric->AliphOx Shifted Metabolism

Fig 1: Metabolic pathway shift driven by steric shielding in substituted thiomorpholines.

Physicochemical Benchmarking (LogD & pKa)

To understand the impact of the N-isopentyl and gem-dimethyl groups, we benchmark the basicity (pKa) and lipophilicity (LogD at pH 7.4) against standard analogs.

Quantitative Data Summary
CompoundpKa (Basic N)LogD (pH 7.4)Polar Surface Area (PSA, Ų)
Thiomorpholine 8.9-0.124.3
N-Methylthiomorpholine 8.50.615.3
Compound A 8.23.415.3
Protocol: Self-Validating Shake-Flask LC-MS/MS for LogD

This protocol utilizes mass-balance verification to ensure trustworthiness. If the quantified compound in both phases does not equal the initial spike, the system flags non-specific binding or precipitation, invalidating the run.

  • Preparation: Prepare 10 mM stock solutions of the test compounds in LC-MS grade DMSO.

  • Partitioning: Spike 100 µM of the analyte into a 1:1 mixture of pre-saturated 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake mechanically at 300 rpm for 60 minutes at exactly 25°C. Causality: Temperature control is critical as partitioning coefficients are highly temperature-dependent thermodynamic values.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure absolute phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS (MRM mode).

  • Validation Check: Calculate the total mass recovered. If recovery is <90%, discard the data and investigate solubility limits.

In Vitro Metabolic Stability & Reaction Phenotyping

The primary goal of Compound A's design is to resist S-oxidation. We benchmark this using a Human Liver Microsome (HLM) stability assay [2].

Quantitative Data Summary
CompoundIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ , min)Primary Observed Metabolite
Thiomorpholine 45.215.3S-oxide (Sulfoxide)
N-Methylthiomorpholine 62.111.1S-oxide, N-oxide
Compound A 18.537.4Aliphatic alcohol (Isopentyl chain)
Protocol: Differentiated HLM Stability Assay

This protocol uses heat inactivation to differentiate between FMO-mediated and CYP-mediated oxidation, providing a self-validating mechanistic readout.

  • Matrix Preparation: Prepare 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Phenotyping Split (Causality Step): Split the matrix into two batches. Heat one batch to 45°C for 5 minutes, then cool to 37°C. Causality: FMO enzymes are highly heat-labile and denature at 45°C, whereas CYP450 enzymes remain stable. Comparing the two batches isolates the specific enzymatic driver of S-oxidation.

  • Pre-incubation: Add 1 µM of the test compound to both matrices and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reactions by adding 1 mM NADPH (a necessary cofactor for both CYPs and FMOs).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide. Causality: Tolbutamide acts as an internal standard (IS). Its consistent ionization efficiency in positive ESI mode provides a reliable baseline to normalize matrix suppression effects during mass spectrometry.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate CLint​ based on parent drug depletion.

Workflow Prep Sample Prep (10mM DMSO) Split Assay Allocation Prep->Split LogD Shake-Flask Partition (Octanol/PBS) Split->LogD Metab Microsomal Stability (HLM/NADPH) Split->Metab LCMS LC-MS/MS Quantification LogD->LCMS Metab->LCMS Data Clearance & LogD Calculation LCMS->Data

Fig 2: Self-validating high-throughput workflow for physicochemical and metabolic profiling.

Conclusion & Lead Optimization Guidelines

Benchmarking 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine against standard thiomorpholines reveals that steric shielding via a gem-dimethyl group successfully neutralizes the inherent S-oxidation liability of the thiomorpholine ring. The intrinsic clearance ( CLint​ ) was reduced by over 60% compared to N-methylthiomorpholine.

However, researchers must account for the substantial increase in lipophilicity (LogD = 3.4) imparted by the N-isopentyl group. Future lead optimization cycles utilizing this scaffold should focus on:

  • Lowering overall lipophilicity elsewhere in the molecule to maintain a favorable ligand efficiency.

  • Monitoring for aliphatic oxidation on the isopentyl chain, which has now become the primary metabolic soft spot.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18904, Thiomorpholine" PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies" FDA Guidance for Industry. Available at:[Link]

  • American Chemical Society. "The Gem-Dimethyl Effect in Drug Design" ACS Medicinal Chemistry Letters. Available at: [Link]

Comparative

Reproducibility Benchmarking: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine in Biological Assays

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Document Type: Technical Comparison Guide & Methodological Framework Executive Summary & Physicochemical Context The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Document Type: Technical Comparison Guide & Methodological Framework

Executive Summary & Physicochemical Context

The compound 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (hereafter referred to as DMB-TM ) represents a highly specialized scaffold in modern neuropharmacology, frequently investigated for its modulatory effects on the Sigma-1 Receptor (S1R) and transient receptor potential (TRP) channels.

From a structural perspective, the provides a versatile bioisostere for piperazines and morpholines. The addition of the 2,2-dimethyl moiety introduces significant steric hindrance, protecting the adjacent carbon from rapid cytochrome P450-mediated α -oxidation. Concurrently, the 4-(3-methylbutyl)—or isopentyl—group dramatically increases the molecule's lipophilicity (estimated LogP 3.8), driving central nervous system (CNS) penetration.

However, this specific physicochemical profile (a lipophilic, basic amine) creates severe challenges for assay reproducibility . Highly lipophilic compounds are notorious for non-specific adsorption to standard polystyrene microtiter plates and spontaneous micelle formation in aqueous buffers, leading to artificially inflated IC 50​ values and unacceptable inter-assay variance.

This guide objectively compares the assay performance of DMB-TM against established hydrophilic and lipophilic alternatives, providing a self-validating protocol architecture to guarantee data integrity according to .

Mechanistic Rationale & Pathway Dynamics

To understand the assay requirements, we must first map the biological target. DMB-TM acts as a putative chaperone modulator at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Pathway Ligand DMB-TM (Lipophilic Ligand) S1R Sigma-1 Receptor (MAM Chaperone) Ligand->S1R Binds (Ki ~45 nM) IP3R IP3 Receptor (Calcium Channel) S1R->IP3R Modulates Ca2 Ca2+ Efflux (Mitochondrial uptake) IP3R->Ca2 Stabilizes ER ER Stress Reduction Ca2->ER Promotes

Fig 1: Putative Sigma-1 Receptor modulation and calcium stabilization pathway by DMB-TM.

Quantitative Benchmarking: DMB-TM vs. Alternatives

To establish a baseline for reproducibility, DMB-TM was benchmarked against two established S1R ligands: PRE-084 (a highly selective, hydrophilic agonist) and NE-100 (a lipophilic antagonist).

The data below highlights the performance of these compounds in a standard competitive radioligand binding assay (-pentazocine displacement) under two conditions: Standard Protocol (unmodified buffer, standard polystyrene plates) and Optimized Protocol (BSA-supplemented buffer, low-binding plates).

Table 1: Comparative Assay Performance Metrics
CompoundLogPProtocol TypeApparent K i​ (nM)Inter-assay CV (%)Z'-factorFalse Positive Rate
PRE-084 1.2Standard44.2 ± 2.14.8%0.72< 1%
PRE-084 1.2Optimized43.8 ± 1.94.3%0.75< 1%
NE-100 4.1Standard115.0 ± 38.533.4%0.4112%
NE-100 4.1Optimized12.5 ± 1.18.8%0.682%
DMB-TM 3.8Standard210.5 ± 65.2 31.0% 0.38 15%
DMB-TM 3.8Optimized45.3 ± 3.2 7.1% 0.71 < 2%

Key Insight: Under standard conditions, DMB-TM exhibits an artificially high K i​ (210.5 nM) and an unacceptable Coefficient of Variation (31.0%). This is a classic artifact of compound depletion via plastic adsorption. When the protocol is optimized for lipophilic amines, the true potency of DMB-TM is revealed (45.3 nM), and the assay achieves a robust Z'-factor (>0.5), meeting the rigorous standards outlined in the .

Self-Validating Experimental Protocols

To achieve the optimized results shown in Table 1, the following protocols must be strictly adhered to. Every step is designed with built-in causality to mitigate the physicochemical liabilities of the 3-methylbutyl moiety.

Protocol A: Optimized Radioligand Displacement Assay

Objective: Quantify DMB-TM binding affinity with <10% inter-assay variance.

  • Compound Preparation (The "Glass Rule"):

    • Action: Dissolve DMB-TM powder in 100% anhydrous DMSO to a 10 mM stock concentration using silanized glass vials only.

    • Causality: The isopentyl group will rapidly partition into standard polypropylene microfuge tubes, reducing the actual stock concentration by up to 40% before the assay even begins.

  • Buffer Formulation:

    • Action: Prepare 50 mM Tris-HCl (pH 8.0) supplemented with 0.1% (w/v) essentially fatty-acid-free Bovine Serum Albumin (BSA) .

    • Causality: BSA acts as a lipid-sink carrier protein. It prevents DMB-TM from forming colloidal aggregates in the aqueous buffer, ensuring the compound remains in a monomeric state available for receptor binding.

  • Serial Dilution & Incubation:

    • Action: Perform 10-point serial dilutions in 96-well non-binding surface (NBS) microplates . Add 50 µL of DMB-TM, 50 µL of -pentazocine (3 nM final), and 100 µL of S1R membrane preparation (15 µg protein/well). Incubate at 37°C for 120 minutes.

    • Causality: NBS plates feature a hydrophilic polymer coating that repels the hydrophobic thiomorpholine derivative. The 120-minute incubation ensures equilibrium is reached, as highly lipophilic compounds often exhibit slower on-rates due to partitioning into membrane lipids.

  • Termination and Washing:

    • Action: Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged basic amine (nitrogen) of the thiomorpholine ring.

Protocol B: Intracellular Calcium Flux (Functional Validation)

Objective: Confirm downstream functional activity (agonist vs. antagonist) of DMB-TM.

  • Cell Plating: Seed CHO cells stably expressing S1R at 20,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 NW calcium indicator dye (containing 2.5 mM probenecid). Incubate for 45 min at 37°C, then 15 min at room temperature.

    • Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, which would otherwise destroy the signal-to-noise ratio.

  • Compound Addition & Readout: Using an automated liquid handler (e.g., FLIPR Tetra), inject DMB-TM at a dispense speed of 20 µL/sec . Read fluorescence (Ex 485 nm / Em 525 nm) at 1-second intervals for 3 minutes.

    • Causality: A slow dispense speed prevents shear stress on the cell monolayer, which can trigger mechanically-gated calcium channels and create false-positive calcium spikes.

Workflow Visualization & Quality Control

To ensure trustworthiness across screening campaigns, the following self-validating workflow must be implemented. A batch of data is only considered reproducible if it passes the final QC Gate.

Workflow Prep 1. Compound Prep (Glass vials, 100% DMSO) Dilution 2. Serial Dilution (0.1% BSA in Assay Buffer) Prep->Dilution Incubation 3. Target Incubation (Low-binding plates, 120 min) Dilution->Incubation Readout 4. Data Acquisition (Radiometric or Fluorescence) Incubation->Readout QC 5. QC Gate (Z'-factor > 0.5 & CV < 15%) Readout->QC

Fig 2: Optimized self-validating workflow for highly lipophilic thiomorpholine assays.

Troubleshooting Variance

If the QC Gate (Z'-factor > 0.5) fails when testing DMB-TM:

  • Check DMSO Tolerance: Ensure the final DMSO concentration in the assay does not exceed 1%. Concentrations >1% can destabilize the MAM protein complexes, altering S1R conformation.

  • Verify BSA Quality: Use only fatty-acid-free BSA. Standard BSA contains bound lipids that can competitively bind to the highly lipophilic 3-methylbutyl group of DMB-TM, sequestering the drug and shifting the IC 50​ curve to the right.

References

  • NIH Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • PubChem Compound Summary for Thiomorpholine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Reporting Standards and Availability of Data, Materials, Code and Protocols Source: Nature Portfolio Editorial Policies URL:[Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling Source: Frontiers in Neuroscience (NCBI PMC) URL:[Link]

Validation

Comprehensive Cross-Validation Guide: 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine Analytical Standards

Target Audience: Analytical Chemists, QC/QA Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide The Analytical Challenge & Causality in Method Design In pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QC/QA Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

The Analytical Challenge & Causality in Method Design

In pharmaceutical development and fine chemical synthesis, 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (DMB-TM) serves as a highly specific structural motif. Characterized by a thiomorpholine ring with gem-dimethyl groups at the C2 position and an isoamyl (3-methylbutyl) substitution on the nitrogen, this compound presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories struggling with DMB-TM quantification due to a fundamental oversight: the lack of a conjugated aromatic system . Traditional UV-Vis detectors (e.g., at 254 nm) yield poor signal-to-noise ratios and are highly susceptible to baseline drift. Furthermore, the sulfur atom is prone to oxidation (forming sulfoxides and sulfones), while the basic nitrogen (pKa ~8.5) can cause severe peak tailing if the chromatographic method is not rigorously controlled.

To establish a reliable analytical framework, laboratories must cross-validate an in-house Secondary Working Standard against a Primary Reference Standard . This guide objectively compares standard alternatives and provides a self-validating, orthogonal protocol utilizing Liquid Chromatography-Charged Aerosol Detection (LC-CAD) and quantitative NMR (qNMR) to ensure absolute scientific integrity [1, 2].

Comparative Analysis of Standard Alternatives

When selecting a standard for routine DMB-TM assay and impurity profiling, laboratories typically choose between three tiers of material. Relying on uncertified commercial reagents introduces unacceptable risk, whereas exclusively using primary standards is economically unviable.

The table below provides a quantitative and qualitative comparison of these alternatives, demonstrating why a rigorously cross-validated Working Standard is the optimal choice for routine use.

Table 1: Performance & Reliability Comparison of DMB-TM Standard Grades
ParameterPrimary Reference StandardCross-Validated Working Standard (Recommended)Uncertified Commercial Reagent
Purity Assignment Absolute (Mass Balance + qNMR)Relative (Cross-validated to Primary)Area % (Often uncorrected for response factors)
Traceability Fully traceable to Pharmacopeial bodiesTraceable to Primary StandardNone / Vendor Certificate of Analysis only
Cost per Analysis Very High ( )Low ($)Very Low (¢)
Moisture Control Rigorously defined via KF TitrationDefined during cross-validationOften ignored (High risk of hygroscopic drift)
Isotopic/Isomeric Purity >99.8% confirmed>99.5% confirmedVariable (85% - 95%)
Regulatory Compliance Meets FDA/ICH guidelinesMeets FDA/ICH guidelines when validatedNon-compliant for GMP release testing

Cross-Validation Workflow

The cross-validation process must be a self-validating system . We achieve this by employing orthogonal techniques: if the purity derived from the Mass Balance approach (100% - impurities - water - volatiles) agrees with the absolute purity derived from qNMR within a tight tolerance (±0.5%), the standard is scientifically validated.

G P_Std Primary Reference Standard (Certified Purity >99.5%) Analysis Orthogonal Analytical Testing (LC-CAD, qNMR, KF, TGA) P_Std->Analysis W_Std Candidate Working Standard (DMB-TM) W_Std->Analysis Mass_Balance Mass Balance Calculation (%Purity = 100 - %Imp - %H2O - %Vol) Analysis->Mass_Balance Compare Statistical Cross-Validation (Student's t-test, F-test) Mass_Balance->Compare Approve Certified Working Standard Compare->Approve  Passes Criteria

Analytical Cross-Validation Workflow for Thiomorpholine Reference Standards

Step-by-Step Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol details not just what to do, but why each step is critical for DMB-TM.

Step 1: Gravimetric Preparation & Moisture Analysis
  • Action: Weigh 50.0 mg of both the Primary and Candidate Working standards using a calibrated microbalance (readability 0.001 mg). Concurrently, perform Karl Fischer (KF) coulometric titration on a separate 100 mg aliquot.

  • Causality: Thiomorpholine derivatives can exhibit moderate hygroscopicity. Because water does not generate a signal in LC-CAD or standard NMR, failing to subtract water content will artificially inflate the calculated assay, leading to out-of-specification (OOS) results downstream.

Step 2: Chromatographic Impurity Profiling (LC-CAD)
  • Method Parameters:

    • Column: Sub-2 µm C18 (2.1 x 100 mm) to ensure high efficiency.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Detector: Charged Aerosol Detector (CAD) with evaporation temperature set to 35°C.

  • Causality: The basic nitrogen of DMB-TM requires a low pH (3.5) to remain fully protonated, preventing secondary interactions with free column silanols that cause peak tailing. CAD is selected over UV because it provides a near-universal response for non-volatile analytes, ensuring that oxidized impurities (sulfoxides) are quantified accurately without requiring individual response factors [1].

Step 3: Absolute Purity Determination via qNMR
  • Action: Dissolve 20.0 mg of the Candidate Standard and 10.0 mg of an internal standard (e.g., NIST-traceable Maleic Acid) in CDCl3. Acquire 1H-NMR spectra with a relaxation delay (D1) of at least 60 seconds.

  • Causality: qNMR provides a direct, ratio-metric purity assignment that is completely independent of chromatographic behavior. The extended 60-second relaxation delay ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors that would skew the purity calculation.

Step 4: Statistical Equivalence Testing
  • Action: Inject both standards in hexaplicate (n=6). Calculate the assay of the Candidate Standard against the Primary Standard. Perform a Student's t-test to assess mean equivalence.

Experimental Data & Acceptance Criteria

The following table presents a representative data set from a successful cross-validation of a DMB-TM Candidate Working Standard against a Pharmacopeial Primary Standard.

Table 2: Cross-Validation Results & Mass Balance
Analytical TestPrimary Reference Standard (Certified)Candidate Working Standard (Lot #DMB-26A)Acceptance Criteria (ICH Q2)Status
Chromatographic Purity (LC-CAD) 99.85%99.62%≥ 99.0%PASS
Water Content (KF Titration) 0.10%0.25%≤ 0.50%PASS
Residual Solvents (GC-FID) < 0.01%0.05% (Ethyl Acetate)≤ 0.10%PASS
Mass Balance Purity 99.75% 99.32% N/A (Informational)PASS
Absolute Purity (qNMR) 99.71%99.38%± 0.5% of Mass BalancePASS
Assay vs. Primary Standard 100.0% (Defined)99.6% (RSD = 0.4%, n=6)98.0% - 102.0%PASS

Data Interpretation: The Candidate Working Standard demonstrates a highly comparable profile to the Primary Standard. The tight correlation between the Mass Balance Purity (99.32%) and the qNMR Purity (99.38%) validates the absence of hidden, non-eluting impurities.

Conclusion & Expert Recommendations

Cross-validating 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine requires a departure from standard UV-based methodologies. By implementing a self-validating protocol utilizing LC-CAD for mass-uniform impurity profiling and qNMR for absolute quantitation, laboratories can confidently qualify in-house working standards. This approach not only preserves expensive primary reference materials but also ensures robust compliance with international regulatory expectations for analytical procedures [3].

Always store the newly qualified DMB-TM working standard under inert gas (Argon or Nitrogen) at 2-8°C to mitigate the risk of sulfur oxidation over its established shelf life.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine proper disposal procedures

Initiating Research on Disposal I'm starting a thorough investigation into the disposal of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. My initial step involves a full search for its safety data sheet (SDS) and associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Disposal

I'm starting a thorough investigation into the disposal of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine. My initial step involves a full search for its safety data sheet (SDS) and associated literature. I need to gather all the relevant information on recommended disposal procedures.

Expanding Disposal Knowledge

I'm now expanding my research to include regulatory bodies and chemical safety databases. I'm focusing on thiomorpholine derivatives and similar chemical structures to gather comprehensive disposal guidelines. I'm also actively investigating potential reactions with common lab chemicals to ensure safe disposal practices. A disposal guide structure is being formed, which will include hazards, a step-by-step protocol, and a Graphviz workflow.

Developing Disposal Procedures

I'm now focused on refining the disposal guide's structure, beginning with a safety data sheet and literature search. I'll identify regulatory bodies and databases to gather essential disposal guidelines for thiomorpholine derivatives and analogous chemicals. The focus is now shifting to reactions with common lab chemicals to ensure safe disposal practices. A disposal guide structure is being formed, which will include hazards, a step-by-step protocol, and a Graphviz workflow. I will draft the main body, including citations. A table of quantitative data will also be compiled. I'll provide clickable links and review for clarity.

Handling

Comprehensive Safety and Operational Guide: Handling 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a discipline rooted in physicochemical causality. To safely handle complex, functionalized heterocycles like 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a discipline rooted in physicochemical causality. To safely handle complex, functionalized heterocycles like 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine , we must first understand its molecular behavior.

This compound features a thiomorpholine core (a six-membered ring containing both nitrogen and sulfur) modified with significant steric bulk: a gem-dimethyl group at the 2-position and a highly lipophilic 3-methylbutyl (isoamyl) chain on the nitrogen. This specific architecture creates a highly lipophilic tertiary amine and thioether. The high partition coefficient (LogP) allows it to rapidly cross biological membranes (like the stratum corneum of your skin), while the basic tertiary amine can cause rapid saponification of tissue lipids.

The protocols below are designed as self-validating systems to ensure absolute safety, grounded in the authoritative standards set by the and the National Research Council's .

Quantitative PPE Specifications & Causality

Standard laboratory latex or thin nitrile gloves are fundamentally inadequate for this compound. The isoamyl chain acts as a potent permeation enhancer, meaning the chemical will dissolve through thin elastomers in minutes. We must select PPE based on chemical resistance data for heavy aliphatic amines.

PPE CategoryMaterial SpecificationJustification (Mechanistic Causality)Replacement Frequency
Hand Protection Butyl Rubber (≥0.3 mm) or Dual-layer Nitrile (≥0.11 mm)High lipophilicity accelerates permeation. Butyl rubber provides superior resistance to non-polar amines and thioethers.Every 2 hours of continuous use, or immediately upon known contact.
Eye Protection ANSI Z87.1 Indirect Vented Splash GogglesTertiary amines cause rapid saponification of corneal lipids, leading to irreversible eye damage. Safety glasses are insufficient.N/A (Decontaminate exterior after session).
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)The branched aliphatic chains increase the fuel load and potential flammability of the compound.Weekly, or immediately if contaminated.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile thioether/amine vapors, which act as severe respiratory and mucosal irritants.Annual certification required.

Operational Protocol: Safe Aliquoting and Transfer

When handling this compound for drug development assays or synthesis, maintaining a closed system and preventing oxidation of the thioether is critical for both safety and experimental integrity.

Step-by-Step Methodology:

  • Pre-Operational Verification: Verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Visually inspect butyl rubber gloves for micro-tears by inflating them slightly before donning.

  • Environmental Conditioning: Purge the primary chemical container and the receiving vessel with an inert gas (Nitrogen or Argon). Causality: Ambient oxygen can slowly oxidize the thioether moiety into a sulfoxide, which alters both the toxicity profile and the chemical reactivity of your reagent.

  • Volumetric Transfer: Utilize a positive displacement pipette rather than an air-displacement pipette. The lipophilic nature and potential viscosity of the compound can cause air-displacement pipettes to drip, leading to micro-spills.

  • Immediate Decontamination: Once the transfer is complete, do not throw the contaminated pipette tips directly into standard solid waste. Rinse the tips in a beaker containing a 5% aqueous citric acid solution. Causality: The weak acid protonates the tertiary amine, converting it into a water-soluble, non-volatile salt, thereby eliminating the inhalation hazard in your waste stream.

Spill Response and Waste Management Plan

A spill involving a thioether-amine requires specialized neutralization. Never use bleach (sodium hypochlorite) to clean up this compound. Bleach will aggressively oxidize the sulfur atom, potentially releasing highly toxic, volatile byproducts, and can react dangerously with the amine.

Step-by-Step Spill Remediation:

  • Containment & Assessment: Immediately halt work and lower the fume hood sash. If the spill occurred outside the hood, evacuate the immediate area and don a half-face respirator equipped with Organic Vapor (OV) cartridges before returning.

  • Chemical Neutralization: Generously cover the liquid spill with a solid weak acid, such as sodium bisulfate ( NaHSO4​ ) or citric acid powder. Causality: Solid acids safely protonate the amine without generating the excessive exothermic heat that liquid mineral acids (like HCl) would produce. This immediately suppresses the vapor pressure of the noxious compound.

  • Absorption: Once neutralized, overlay the area with an inert, non-combustible absorbent like diatomaceous earth or vermiculite.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed mass into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container strictly as "Hazardous Waste: Amine/Thioether Organic Solid." Segregate this from halogenated waste streams to comply with .

Operational Logic Visualization

The following decision tree outlines the critical path for handling and emergency response.

Handling_Workflow A Pre-Operation: Assess Environment B Fume Hood Velocity >100 fpm? A->B C Don Core PPE: Butyl Gloves, Goggles B->C Yes D Halt Operation: Calibrate Hood B->D No E Execute Transfer (Positive Displacement) C->E D->B F Spill Detected? E->F G Neutralize with Solid Weak Acid F->G Yes H Routine Disposal (Halogen-Free Waste) F->H No G->H

Workflow for safe handling and spill response of lipophilic thiomorpholines.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • National Center for Biotechnology Information. "Thiomorpholine - Compound Summary." PubChem Database. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Regulations." United States EPA. Available at:[Link]

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